1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride
Description
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Properties
IUPAC Name |
1-piperidin-4-ylbenzotriazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZIQJKLJZWLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3N=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381426 | |
| Record name | 1-(Piperidin-4-yl)-1H-benzotriazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79098-80-9 | |
| Record name | 1-(Piperidin-4-yl)-1H-benzotriazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride, geared towards researchers, scientists, and professionals in drug development.
Chemical Properties and Data
This compound is a solid organic compound.[1] Its core structure consists of a piperidine ring linked to a benzotriazole moiety. The hydrochloride salt form enhances its solubility in aqueous media.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅ClN₄ | [1][2] |
| Molecular Weight | 238.72 g/mol | [1][2] |
| CAS Number | 79098-80-9 | [2] |
| Appearance | Solid | [1] |
| Melting Point | 314-315 °C | |
| Solubility | No specific quantitative data available. As a hydrochloride salt of a piperidine-containing compound, it is expected to have enhanced aqueous solubility compared to its free base form. Piperidine hydrochloride itself is highly soluble in water. |
Structural Identifiers
| Identifier | Value | Reference(s) |
| SMILES | Cl.C1CC(CCN1)N1N=NC2=C1C=CC=C2 | [1][2] |
| InChI | 1S/C11H14N4.ClH/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H | [1] |
| InChIKey | SIZIQJKLJZWLLD-UHFFFAOYSA-N | [1][2] |
Spectral Data
-
¹H-NMR (of the free base in DMSO-d₆, 400MHz): δ 8.10 (d, 1H), 7.62 (d, 1H), 7.56 (d, 1H), 7.37 (d, 1H), 4.88-4.80 (m, 1H), 4.34 (bs, 2H), 3.06-3.00 (bs, 2H), 2.36 (q, 2H), 2.17 (q, 2H).
-
Mass Spectrometry (of the free base): MS-m/z: 203 (M+H)⁺.
Note: The NMR spectrum of the hydrochloride salt would be expected to show shifts in the signals corresponding to the piperidine protons due to the protonation of the piperidine nitrogen.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on general synthetic methods for similar compounds, a plausible synthetic route is outlined below.
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process: first, the synthesis of the free base, 1-(4-piperidyl)-1H-1,2,3-benzotriazole, followed by its conversion to the hydrochloride salt.
References
An In-depth Technical Guide to 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride
This technical guide provides a comprehensive overview of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The guide details its chemical structure, physicochemical properties, synthesis, and potential biological activities, presenting data in a structured and accessible format.
Chemical Structure and Properties
This compound is comprised of a piperidine ring linked to a benzotriazole moiety, with the hydrochloride salt form enhancing its solubility in aqueous media.
Table 1: Physicochemical Properties of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole and its Hydrochloride Salt
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₅ClN₄ | |
| Molecular Weight | 238.72 g/mol | |
| Appearance | Solid | |
| SMILES String | C1(N2N=NC3=CC=CC=C32)CCNCC1.Cl | |
| InChI | 1S/C11H14N4.ClH/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H | |
| InChI Key | SIZIQJKLJZWLLD-UHFFFAOYSA-N | |
| MDL Number | MFCD00831110 |
Table 2: Spectroscopic Data for 1-piperidin-4-yl-1H-benzotriazole (Free Base)
| Type | Data | Reference |
| ¹H-NMR (400MHz, DMSO-d6) | δ 8.10 (d, 1H); 7.62 (d, 1H); 7.56(d, 1H); 7.37 (d, 1H) 4.88-4.80 (m, 1H); 4.34 (bs, 2H); 3.06-3.00 (bs, 2H); 2.36 (q, 2H); 2.17 (q, 2H) | [1] |
| Mass Spectrometry (MS-m/z) | 203 (M+H)⁺ | [1] |
| High-Resolution Mass Spectrometry (ESI-HRMS) | m/z Calcd. for C₁₁H₁₄N₄ [M+H]⁺ 203.1291; Found: 203.1295 | [1] |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and purification of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole and its subsequent conversion to the hydrochloride salt.
2.1. Synthesis of 1-piperidin-4-yl-1H-benzotriazole (Free Base)
This protocol is adapted from the synthesis of related piperidine-benzotriazole derivatives.[1]
-
Materials: 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester, acetonitrile, triethylamine, methanesulfonyl chloride, benzotriazole, potassium carbonate, dimethylformamide (DMF).
-
Step 1: Synthesis of 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester.
-
Dissolve 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester (1.1g, 5.47mmol) in acetonitrile (10mL).
-
Add triethylamine (1.47mL, 10.94mmol) followed by methanesulfonyl chloride (0.93g, 8.20mmol) at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water (3 x 20 mL), dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the product.
-
-
Step 2: Synthesis of 1-piperidin-4-yl-1H-benzotriazole.
-
To a solution of benzotriazole (7.0g, 5.88mmol) in DMF, add K₂CO₃.
-
Add the product from Step 1 to the mixture.
-
Stir the reaction mixture under appropriate conditions (e.g., heating) until completion (monitored by TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by washing with acetone and diethyl ether, then dry under high vacuum to afford 1-piperidin-4-yl-1H-benzotriazole as an off-white solid.[1]
-
2.2. Conversion to this compound
-
Materials: 1-piperidin-4-yl-1H-benzotriazole, methanolic HCl (or HCl gas), diethyl ether.
-
Protocol:
-
Dissolve the purified 1-piperidin-4-yl-1H-benzotriazole in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of methanolic HCl solution while stirring. Alternatively, bubble dry HCl gas through the solution.
-
Continue stirring in the ice bath for a designated period to allow for complete precipitation of the hydrochloride salt.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting material and impurities.
-
Dry the resulting white to off-white solid under vacuum to obtain this compound.
-
2.3. Purification of Benzotriazoles
A general method for the purification of benzotriazoles involves treatment with a decolorizing agent in a suitable solvent.[2]
-
Materials: Crude benzotriazole compound, a water-miscible glycol or polyglycol solvent (e.g., ethylene glycol), activated charcoal.
-
Protocol:
-
Dissolve the crude benzotriazole in a water-miscible glycol solvent to create a concentrated solution (e.g., 10-40% by weight).[2]
-
Heat the solution to an elevated temperature (e.g., 80-100°C).[2]
-
Add a decolorizing material, such as activated charcoal (e.g., one-fifth of the solution's weight), to the heated solution.[2]
-
Stir the mixture at the elevated temperature for at least 60 minutes.[2]
-
Separate the decolorizing material from the solution by filtration while the solution is still hot.
-
The filtrate contains the purified benzotriazole in the solvent. The solvent can be removed under reduced pressure if the solid compound is desired.
-
Mandatory Visualization
The synthesis of this compound involves a multi-step chemical process. The following diagram illustrates the logical workflow of this synthesis.
Caption: Synthesis workflow for this compound.
Biological Activity
Derivatives of 1-(4-piperidyl)-1H-benzotriazole have been investigated for their antimicrobial properties. A study on N-substituted derivatives of 1-piperidin-4-yl-1H-benzotriazole demonstrated varying degrees of antibacterial activity against several bacterial strains, including Proteus mirabilis and Klebsiella pneumoniae, and antifungal activity against fungi such as Candida albicans and Fusarium oxysporum.[1] The introduction of different substituents on the piperidine nitrogen was shown to modulate the antimicrobial efficacy.[1]
While specific signaling pathways for this compound are not extensively documented, the broader class of benzotriazole derivatives is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects.[3] The mechanism of action for the antimicrobial effects of the studied piperidine-benzotriazole derivatives has not been fully elucidated but is an area of active research.
Safety Information
This compound is classified as acutely toxic if swallowed and causes serious eye irritation. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.
Table 3: Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H301 | Toxic if swallowed. |
| H319 | Causes serious eye irritation. | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |
References
An In-depth Technical Guide to 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride (CAS No. 79098-80-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates key chemical and physical data, outlines a detailed synthesis protocol, and discusses its potential applications, particularly in the realm of antimicrobial research.
Chemical and Physical Properties
This compound is a solid, water-soluble compound. Its chemical structure combines a piperidine ring with a benzotriazole moiety, a feature common in molecules with diverse biological activities.[1][2][3][4] The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing.
| Property | Value | Reference |
| CAS Number | 79098-80-9 | [5][6] |
| Molecular Formula | C₁₁H₁₅ClN₄ | |
| Molecular Weight | 238.72 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C11H14N4.ClH/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H | |
| SMILES | C1(N2N=NC3=CC=CC=C32)CCNCC1.Cl |
Synthesis Protocol
The synthesis of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole, the free base of the hydrochloride salt, can be achieved through a multi-step process. The following protocol is adapted from methodologies reported for the synthesis of related N-substituted piperidinyl benzotriazole derivatives.[7]
Step 1: Synthesis of 1-(Piperidin-4-yl)-1H-benzotriazole
A common route involves the reaction of a suitable piperidine precursor with benzotriazole. One possible pathway starts from 4-hydroxypiperidine, which is first converted to a better leaving group, such as a mesylate, followed by nucleophilic substitution with benzotriazole.[7]
-
Materials: 4-Hydroxypiperidine, methanesulfonyl chloride, triethylamine, benzotriazole, potassium carbonate, dimethylformamide (DMF), ethyl acetate, water, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 4-hydroxypiperidine in a suitable solvent like dichloromethane.
-
Add triethylamine to the solution at 0 °C.
-
Slowly add methanesulfonyl chloride and stir the reaction mixture at room temperature for several hours.
-
Work up the reaction to isolate the 4-mesyloxypiperidine intermediate.
-
In a separate flask, dissolve benzotriazole in DMF and add potassium carbonate.
-
Add the 4-mesyloxypiperidine intermediate to the benzotriazole solution and heat the mixture.
-
After the reaction is complete, as monitored by thin-layer chromatography (TLC), cool the mixture and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(Piperidin-4-yl)-1H-benzotriazole.
-
Purify the crude product by column chromatography.
-
Step 2: Formation of the Hydrochloride Salt
The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.
-
Materials: 1-(Piperidin-4-yl)-1H-benzotriazole, hydrochloric acid (e.g., as a solution in dioxane or diethyl ether), diethyl ether.
-
Procedure:
-
Dissolve the purified 1-(Piperidin-4-yl)-1H-benzotriazole in a minimal amount of a suitable solvent, such as diethyl ether.
-
Slowly add a solution of hydrochloric acid (e.g., 4 M in dioxane) to the stirred solution of the free base.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Spectroscopic Data
-
¹H NMR: Expect signals for the aromatic protons of the benzotriazole ring, typically in the range of δ 7.0-8.5 ppm. The piperidine protons will appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm). The N-H proton of the piperidine may be observed, and its chemical shift will be solvent-dependent.
-
¹³C NMR: Aromatic carbons of the benzotriazole ring will resonate in the δ 110-150 ppm region. The aliphatic carbons of the piperidine ring will appear at higher field strengths.
-
Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (m/z ≈ 202.12). For the hydrochloride salt, the free base is typically observed after ionization.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the piperidine ring, C-H stretching for aromatic and aliphatic groups, and C=C and C=N stretching vibrations from the benzotriazole ring.[8]
Applications in Drug Discovery and Research
Benzotriazole and its derivatives are recognized for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[9][10][11][12] The piperidine moiety is also a common scaffold in many biologically active compounds. The combination of these two pharmacophores in this compound makes it a valuable building block and a candidate for biological screening.
Its primary area of investigation appears to be in the development of novel antimicrobial agents.[7][9][10][13][14]
Experimental Protocol: Antimicrobial Susceptibility Testing
The following is a generalized protocol for evaluating the antimicrobial activity of this compound, based on standard methods.[13]
1. Materials and Reagents:
-
This compound
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Positive control antibiotics (e.g., ciprofloxacin, fluconazole)
-
Negative control (vehicle, e.g., sterile water or DMSO)
-
Spectrophotometer (for measuring optical density)
2. Procedure (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent and sterilize by filtration.
-
Prepare serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microbial strain to be tested, adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the test compound dilutions, as well as to positive and negative control wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation. It is also considered toxic to aquatic life with long-lasting effects.[15]
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection.[16]
Handling and Storage:
-
Avoid breathing dust, vapor, mist, or gas.[16]
-
Do not eat, drink, or smoke when using this product.
-
Store in a cool, dry, well-ventilated place in a tightly closed container.[16][17]
First Aid Measures:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[15]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on skin: Wash off immediately with plenty of water for at least 15 minutes.[17]
-
If inhaled: Remove to fresh air. If breathing is difficult, give oxygen.[17]
Always consult the material safety data sheet (MSDS) for complete and detailed safety information before handling this compound.[15][16][17]
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzotriazole: An overview on its versatile biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 79098-80-9 [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. jocpr.com [jocpr.com]
- 9. jrasb.com [jrasb.com]
- 10. researchgate.net [researchgate.net]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride
This technical guide provides a comprehensive overview of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. The document details its physicochemical properties, outlines a potential synthetic pathway, and discusses its potential applications based on the known bioactivities of related benzotriazole derivatives.
Physicochemical and Structural Data
This compound is a solid organic compound. Its key quantitative and structural data are summarized below for clear reference.
| Property | Value | Reference |
| Molecular Weight | 238.72 g/mol | [1] |
| Molecular Formula | C₁₁H₁₅ClN₄ | [1][2] |
| CAS Number | 79098-80-9 | [1] |
| Physical Form | Solid | |
| InChI Key | SIZIQJKLJZWLLD-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CNCC(C1)N2N=NC3=CC=CC=C23.Cl | |
| MDL Number | MFCD00831110 | [2] |
Hazard and Safety Information
This compound is classified as hazardous. It is associated with the GHS06 pictogram and the signal word "Danger". Key hazard statements include:
-
H301: Toxic if swallowed.
-
H319: Causes serious eye irritation.
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Potential Synthesis Protocol
The synthesis of this compound can be approached through a multi-step process, adapted from methodologies reported for analogous N-substituted piperidinyl benzotriazoles.[3] A plausible experimental workflow is detailed below.
Objective: To synthesize 1-(4-Piperidyl)-1H-1,2,3-benzotriazole and subsequently convert it to its hydrochloride salt.
Step 1: Synthesis of 1-Piperidin-4-yl-1H-benzotriazole
-
Materials: 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester, methanesulfonyl chloride, triethylamine, acetonitrile, benzotriazole, potassium carbonate (K₂CO₃), dimethylformamide (DMF), and methanolic HCl.
-
Procedure:
-
Mesylation: Dissolve 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester in acetonitrile. Add triethylamine to the solution. At 0°C, add methanesulfonyl chloride dropwise. Allow the mixture to warm to room temperature and stir for 24 hours. Evaporate the solvent, dilute the residue with water, and extract with ethyl acetate to yield 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester.[3]
-
Nucleophilic Substitution: Dissolve benzotriazole in DMF and add potassium carbonate. To this mixture, add the mesylated intermediate prepared in the previous step. Heat the reaction mixture (e.g., to 80°C) and monitor for completion using Thin Layer Chromatography (TLC). After completion, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to obtain 4-(Benzotriazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester.[3]
-
Deprotection: Dissolve the purified Boc-protected intermediate in methanolic HCl. Stir the solution at room temperature until the deprotection is complete (monitored by TLC). Evaporate the solvent under reduced pressure to yield the crude 1-(4-Piperidyl)-1H-1,2,3-benzotriazole.[3]
-
Step 2: Formation of the Hydrochloride Salt
-
Procedure:
-
Dissolve the crude 1-(4-Piperidyl)-1H-1,2,3-benzotriazole base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product, this compound.
-
The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.
Caption: Logical workflow for the synthesis of this compound.
Potential Applications and Biological Relevance
While specific studies on this compound are not extensively detailed in publicly available literature, the benzotriazole scaffold is of significant interest in medicinal chemistry. Benzotriazole and its derivatives are known to exhibit a wide range of biological activities.[4]
The unique combination of the benzotriazole ring and a piperidine moiety suggests potential for biological activity.[5] Piperidine rings are common in neuropharmacology, while benzotriazoles have shown promise in several therapeutic areas.[5] Potential areas of investigation for this compound and its analogues include:
-
Antimicrobial Agents: Benzotriazoles have demonstrated activity against various bacterial and fungal strains.[4][5]
-
Anticancer Research: Certain derivatives have shown potential in cancer therapy.[5]
-
Neuroprotective Agents: The inclusion of a piperidine ring makes it a candidate for investigation in treatments for neurodegenerative diseases.[5]
-
Corrosion Inhibition: Benzotriazoles are well-established as effective corrosion inhibitors, particularly for copper and its alloys.
The diagram below illustrates the potential relationships between the core chemical structure and its fields of application.
Caption: Relationship between structural moieties and potential application areas.
References
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. scribd.com [scribd.com]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride | 1240528-66-8 [smolecule.com]
An In-depth Technical Guide to the Synthesis of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride
This technical guide provides a comprehensive overview of a viable synthesis route for 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride, a valuable heterocyclic compound for researchers, scientists, and professionals in drug development. The synthesis involves a multi-step process starting from commercially available reagents.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a four-step process. The initial step involves the protection of the piperidine nitrogen, followed by the activation of the hydroxyl group for nucleophilic substitution. The key bond-forming step is the N-arylation of the piperidine ring with benzotriazole. The final steps involve the removal of the protecting group and the formation of the hydrochloride salt.
Experimental Protocols
The following experimental protocols are based on established synthetic procedures for analogous compounds.[1]
Step 1: Synthesis of 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester
To a solution of 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester (1.1 g, 5.47 mmol) in acetonitrile (10 mL), triethylamine (1.47 mL, 10.94 mmol) is added, followed by methanesulfonyl chloride (0.93 g, 8.20 mmol) at 0°C.[1] The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours.[1] After completion, the solvent is evaporated under reduced pressure. The residue is diluted with water (20 mL) and extracted with ethyl acetate (3 x 25 mL).[1] The combined organic layers are washed with water (3 x 20 mL), dried over anhydrous Na2SO4, and evaporated to yield the product.[1]
Step 2: Synthesis of tert-butyl 4-(1H-benzo[d][1][2][3]triazol-1-yl)piperidine-1-carboxylate
In a flask containing benzotriazole (7.0 g, 5.88 mmol) in DMF (30 mL), potassium carbonate is added, followed by 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.
Step 3: Synthesis of 1-(piperidin-4-yl)-1H-benzo[d][1][2][3]triazole
The tert-butyl 4-(1H-benzo[d][1][2][3]triazol-1-yl)piperidine-1-carboxylate is dissolved in methanolic HCl and stirred at room temperature.[1] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude product.
Step 4: Synthesis of this compound
The crude 1-(piperidin-4-yl)-1H-benzo[d][1][2][3]triazole is dissolved in a suitable solvent such as diethyl ether or ethyl acetate. Anhydrous HCl (either as a gas or a solution in a compatible solvent) is then added to precipitate the hydrochloride salt. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford the final product.
Data Presentation
| Step | Product Name | Starting Material | Reagents | Yield (%) |
| 1 | 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester | 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester | Methanesulfonyl chloride, Triethylamine | 76 |
| 2 | tert-butyl 4-(1H-benzo[d][1][2][3]triazol-1-yl)piperidine-1-carboxylate | 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester | Benzotriazole, Potassium carbonate | - |
| 3 | 1-(piperidin-4-yl)-1H-benzo[d][1][2][3]triazole | tert-butyl 4-(1H-benzo[d][1][2][3]triazol-1-yl)piperidine-1-carboxylate | Methanolic HCl | 94.9 |
| 4 | This compound | 1-(piperidin-4-yl)-1H-benzo[d][1][2][3]triazole | HCl | - |
Yields are based on reported literature for analogous reactions and may vary.[1]
Characterization Data for 1-(piperidin-4-yl)-1H-benzotriazole: [1]
-
¹H-NMR (400MHz, DMSO-d6): δ 8.10 (d, 1H); 7.62 (d, 1H); 7.56(d, 1H); 7.37 (d, 1H) 4.88-4.80 (m, 1H); 4.34 (bs, 2H); 3.06-3.00 (bs, 2H); 2.36 (q, 2H); 2.17 (q, 2H).[1]
-
MS-m/z: 203 (M+H)⁺.[1]
-
ESI-HRMS: m/z Calcd. For C11H14N4 [M+H]⁺ 203.1291; Found: 203.1295.[1]
References
Synthesis of N-Substituted Piperidinyl Benzotriazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of N-substituted piperidinyl benzotriazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2] This document details key synthetic methodologies, experimental protocols, and characterization data, offering a comprehensive resource for researchers in drug discovery and development.
Core Synthetic Strategies
The synthesis of N-substituted piperidinyl benzotriazoles primarily revolves around the formation of a bond between a piperidine nitrogen and the benzotriazole ring system, or the construction of the piperidinyl moiety on a benzotriazole scaffold. The dominant synthetic routes include N-alkylation and Mannich reactions.
N-Alkylation of Benzotriazole with a Piperidinyl Moiety
A common and effective method involves the N-alkylation of benzotriazole with a suitable piperidine derivative. This approach typically utilizes a piperidine ring that is pre-functionalized with a good leaving group.
A key example is the synthesis of N-substituted-1-piperidin-4-yl-1H-benzotriazole derivatives.[3] The synthesis starts from 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester, which is converted to a mesylate, a better leaving group. This is followed by the nucleophilic substitution with benzotriazole in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. The resulting Boc-protected intermediate is then deprotected and subsequently N-substituted with various alkyl or aryl halides.
Experimental Protocol: Synthesis of 1-(Piperidin-4-yl)-1H-benzotriazole [3]
-
Step 1: Synthesis of 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester. To a solution of 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester in a suitable solvent, methanesulfonyl chloride is added in the presence of a base (e.g., triethylamine) at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time, followed by workup and purification to yield the desired mesylate.
-
Step 2: Synthesis of 4-(Benzotriazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester. Benzotriazole is reacted with the mesylate from Step 1 in DMF with potassium carbonate as the base. The reaction is stirred at room temperature for 24 hours. The product is extracted with an organic solvent and purified.
-
Step 3: Deprotection to yield 1-(Piperidin-4-yl)-1H-benzotriazole. The Boc-protected intermediate is treated with an acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to remove the Boc protecting group, yielding the title compound.
Mannich Reaction
The Mannich reaction provides a versatile one-pot method for the synthesis of N-substituted piperidinyl benzotriazoles.[4] This reaction involves the aminoalkylation of an acidic proton of benzotriazole with formaldehyde (or another aldehyde) and a secondary amine, such as piperidine.[5][6] The reaction is typically carried out in a protic solvent like ethanol at room temperature.
Experimental Protocol: General Synthesis of N-((1H-benzo[d][3][7][8]triazol-1-yl)(phenyl)methyl)piperidine via Mannich Reaction
-
A solution of benzotriazole (1 equivalent), an appropriate aldehyde (e.g., benzaldehyde, 1 equivalent), and a secondary amine (e.g., piperidine, 1 equivalent) in ethanol is stirred at room temperature for 1 hour.[4]
-
The resulting solid product is collected by filtration, washed, and can be recrystallized from a suitable solvent like ethanol to afford the pure Mannich base.
Data Presentation
The following tables summarize quantitative data for representative N-substituted piperidinyl benzotriazole derivatives.
Table 1: Synthesis of 1-(Piperidin-4-yl)-1H-benzotriazole Derivatives [3]
| Compound | R Group | Yield (%) | Melting Point (°C) |
| 6a | H | - | - |
| 6b | cyclopropylmethyl | 60 | liquid |
| 6c | 4-fluorobenzyl | 85 | 110-112 |
| 6d | 4-chlorobenzyl | 88 | 125-127 |
Table 2: Characterization Data for Selected N-Substituted Piperidinyl Benzotriazoles [3]
| Compound | Molecular Formula | HRMS (m/z) [M+H]+ Calculated | HRMS (m/z) [M+H]+ Found | 1H NMR (δ, ppm) |
| 5 | C11H14N4 | 203.1291 | 203.1295 | 8.04 (d, 1H), 7.85 (d, 1H), 7.52 (t, 1H), 7.37 (t, 1H), 4.88-4.80 (m, 1H), 3.25-3.18 (m, 2H), 2.85-2.78 (m, 2H), 2.25-2.18 (m, 2H), 2.10-2.05 (m, 2H) |
| 6b | C14H18N4 | 243.2107 | 243.2112 | 8.05 (d, 1H), 7.86 (d, 1H), 7.53 (t, 1H), 7.38 (t, 1H), 4.85-4.78 (m, 1H), 3.05-3.00 (m, 2H), 2.35-2.28 (m, 4H), 2.20-2.15 (m, 2H), 0.85-0.78 (m, 1H), 0.45-0.40 (m, 2H), 0.05-0.01 (m, 2H) |
| 6c | C18H19FN4 | 311.1666 | 311.1670 | 8.04 (d, 1H), 7.85 (d, 1H), 7.52 (t, 1H), 7.37 (t, 1H), 7.30-7.25 (m, 2H), 7.05-6.98 (m, 2H), 4.88-4.80 (m, 1H), 3.55 (s, 2H), 2.95-2.88 (m, 2H), 2.25-2.18 (m, 4H) |
Visualizations
Synthetic Pathways
The following diagrams illustrate the key synthetic routes for N-substituted piperidinyl benzotriazoles.
Experimental Workflow
The general workflow for the synthesis and characterization of these compounds is outlined below.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. "COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska [academicworks.cuny.edu]
- 3. scribd.com [scribd.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10413B [pubs.rsc.org]
The Core Mechanism of Action of Piperidinyl Benzotriazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of piperidinyl benzotriazole compounds, a class of molecules demonstrating significant potential in oncology. The document outlines their primary molecular targets, the ensuing cellular consequences, and the experimental methodologies used to elucidate these pathways.
Core Mechanism: Dual Inhibition of Receptor Tyrosine Kinases
Piperidinyl benzotriazole and structurally related compounds, such as piperidinyl-based benzoxazoles, predominantly exert their anticancer effects through the simultaneous inhibition of key receptor tyrosine kinases (RTKs) involved in tumor progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[1][2][3]
-
VEGFR-2: A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2]
-
c-Met: Plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1][2]
By targeting both of these pathways, these compounds can effectively disrupt two fundamental processes required for tumor growth and spread. This dual-inhibitory action is a promising strategy to overcome the adaptive resistance that can arise from targeting a single signaling pathway.
Signaling Pathways and Cellular Effects
The inhibition of VEGFR-2 and c-Met by piperidinyl benzotriazole compounds initiates a cascade of downstream events, culminating in cell cycle arrest and apoptosis.
Caption: Signaling pathway of piperidinyl benzotriazole compounds.
The primary cellular outcomes of VEGFR-2 and c-Met inhibition are:
-
Cell Cycle Arrest: These compounds induce a halt in the cell cycle, specifically at the G2/M phase.[1] This prevents cancer cells from proceeding through mitosis and dividing.
-
Induction of Apoptosis: The cell cycle arrest is followed by the initiation of programmed cell death. This is mediated by:
-
Upregulation of p53 and BAX: The tumor suppressor protein p53 and the pro-apoptotic protein BAX are upregulated.[1]
-
Downregulation of Bcl-2: The anti-apoptotic protein Bcl-2 is downregulated.[1]
-
Activation of Caspases: This shift in the BAX/Bcl-2 ratio leads to the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[1]
-
Some benzotriazole derivatives have also been shown to function as microtubule-destabilizing agents by inhibiting tubulin polymerization, which also leads to G2/M phase arrest and apoptosis.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data for representative piperidinyl-based benzoxazole compounds, which are structurally analogous to piperidinyl benzotriazoles.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | VEGFR-2 IC₅₀ (µM) | c-Met IC₅₀ (µM) | Reference Compound | VEGFR-2 IC₅₀ (µM) | c-Met IC₅₀ (µM) |
| 11a | 0.082 | 0.280 | Sorafenib | 0.058 | - |
| 11b | 0.057 | 0.181 | Staurosporine | - | 0.237 |
| 5a | 0.145 | 1.382 | |||
| 5g | 0.970 | 1.885 | |||
| 5h | 0.652 | 0.975 |
Data sourced from a study on piperidinyl-based benzoxazole derivatives.[1][3]
Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) |
| 11a | 6.25 | 8.33 | 15.95 |
| 11b | 4.30 | 6.68 | 7.06 |
| 5a | 10.25 | 18.64 | 24.37 |
| 5g | 15.82 | 25.33 | 31.54 |
| 5h | 12.41 | 21.78 | 28.91 |
| Sorafenib (Ref.) | 4.95 | 6.32 | 6.57 |
Data sourced from a study on piperidinyl-based benzoxazole derivatives.[1][3]
Table 3: Effect of Compound 11b on Apoptosis-Related Gene Expression in MCF-7 Cells
| Gene | Fold Change (vs. Control) |
| p53 | Upregulated |
| BAX | Upregulated |
| Bcl-2 | Downregulated |
| Caspase-9 | Upregulated |
Qualitative representation of data from a study on a piperidinyl-based benzoxazole derivative.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to determine the mechanism of action of these compounds.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2 or c-Met.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the piperidinyl benzotriazole compound in DMSO.
-
Perform serial dilutions of the compound in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare a master mixture containing kinase buffer, ATP, and the appropriate substrate (e.g., Poly (Glu, Tyr) 4:1 for VEGFR-2).
-
Dilute the recombinant human kinase (e.g., VEGFR-2) to the working concentration in kinase buffer.
-
-
Assay Procedure:
-
Add the master mixture to the wells of a white 96-well plate.
-
Add the diluted test compound solutions to the respective wells. For positive controls (no inhibitor), add kinase buffer with the same DMSO concentration. For blank wells (no enzyme), add kinase buffer.
-
Initiate the reaction by adding the diluted kinase enzyme to the "Test" and "Positive Control" wells. Add kinase buffer to the "Blank" wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following compound treatment using propidium iodide (PI) staining.
Caption: Experimental workflow for cell cycle analysis.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a defined period (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to prevent non-specific staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content. Deconvolute the histogram to determine the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
Apoptosis and Gene Expression Analysis
Caspase-3/7 Activity Assay (Luminescence-based):
-
Cell Treatment: Seed cells in a 96-well plate and treat with the test compound for the desired time.
-
Assay Reagent Addition: Add a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) to the wells.
-
Incubation and Measurement: Incubate at room temperature to allow active caspase-3 and -7 to cleave the substrate, producing a luminescent signal. Measure the luminescence with a plate reader. The signal is directly proportional to the amount of active caspase-3/7.
Quantitative PCR (qPCR) for Gene Expression:
-
RNA Extraction: Treat cells with the compound, then lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up a qPCR reaction with the cDNA, primers specific for the genes of interest (p53, BAX, Bcl-2), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: Run the qPCR reaction in a real-time PCR machine. The machine measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA. Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in gene expression using the 2-ΔΔCt method.[6]
Molecular Docking
Molecular docking simulations are used to predict the binding mode of the piperidinyl benzotriazole compounds within the ATP-binding pocket of their target kinases.
Methodology:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of the target kinase (e.g., VEGFR-2, c-Met) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Generate the 3D structure of the piperidinyl benzotriazole compound and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site on the protein, typically centered on the co-crystallized ligand in the PDB structure.
-
Use docking software (e.g., AutoDock Vina) to place the ligand into the defined binding site in various conformations and orientations.
-
The software calculates the binding affinity (e.g., in kcal/mol) for each pose, with lower values indicating more favorable binding.
-
-
Analysis:
-
Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the kinase's active site.
-
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Expression of P53, BAX, and BCL-2 in human malignant melanoma and squamous cell carcinoma cells after tea tree oil treatment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Activity of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential biological activities of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride based on the known pharmacological profiles of its constituent chemical moieties. As of the writing of this guide, extensive biological data for this specific compound is not publicly available. The experimental protocols and potential mechanisms of action described herein are representative and intended to guide future research.
Introduction
This compound is a heterocyclic compound that incorporates two key pharmacophores: a benzotriazole ring system and a piperidine moiety. The benzotriazole nucleus is recognized for a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Similarly, the piperidine ring is a "privileged structure" in medicinal chemistry, found in numerous approved pharmaceuticals with diverse therapeutic applications, such as anticancer, antipsychotic, and antiviral agents.[3][4]
The combination of these two versatile scaffolds in a single molecule suggests that this compound could exhibit a range of significant biological effects. This guide aims to explore these potential activities by examining the established properties of benzotriazole and piperidine derivatives, provide representative experimental protocols for their investigation, and outline potential mechanisms of action.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is a critical first step in drug development, influencing factors such as solubility, stability, and bioavailability.
| Property | Value |
| Molecular Formula | C₁₁H₁₅ClN₄ |
| Molecular Weight | 238.72 g/mol |
| Form | Solid |
| InChI Key | SIZIQJKLJZWLLD-UHFFFAOYSA-N |
| SMILES String | C1(N2N=NC3=CC=CC=C32)CCNCC1.Cl |
| MDL Number | MFCD00831110 |
| PubChem Substance ID | 329789279 |
| (Data sourced from Sigma-Aldrich[5]) |
Potential Biological Activities and Mechanisms of Action
The biological potential of this compound can be inferred from the extensive research on its core components.
Potential as an Anticancer Agent
Both benzotriazole and piperidine moieties are integral to many anticancer compounds.[6][7] Benzotriazole derivatives have been shown to induce apoptosis in cancer cells and inhibit critical signaling pathways.[7] The piperidine scaffold enhances druggability by improving pharmacokinetic properties and can be crucial for binding to molecular targets.[8]
Potential Mechanisms:
-
Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death.
-
Kinase Inhibition: Benzotriazole derivatives have been investigated as inhibitors of kinases involved in cancer cell proliferation and survival.
-
Disruption of Cell Signaling: The compound could potentially interfere with pathways like PI3K/Akt, which are often dysregulated in cancer.[6]
Potential as an Antimicrobial Agent
Benzotriazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[7][9] The mechanism often involves the disruption of microbial cell membranes.[7]
Potential Mechanisms:
-
Cell Membrane Damage: The compound may interfere with the integrity of the bacterial or fungal cell wall/membrane.
-
Enzyme Inhibition: It could inhibit essential microbial enzymes required for survival and replication.
Potential as an Antiviral Agent
Derivatives of benzotriazole have been identified as inhibitors of various viruses.[1][10] The piperidine ring is also present in some antiviral drugs.[3]
Potential Mechanisms:
-
Inhibition of Viral Replication: The compound might interfere with viral enzymes like proteases or polymerases.
-
Blocking Viral Entry: It could potentially prevent viruses from entering host cells.
Potential Neuroprotective and CNS Activity
Piperidine-containing compounds are well-represented in drugs targeting the central nervous system, including antipsychotics and neuroprotective agents.[3][11] They can modulate signaling pathways related to inflammation and oxidative stress in the brain.[6]
Data Presentation: A Template for In Vitro Studies
While specific quantitative data for this compound is not available, Table 2 provides a template for how the results of a preliminary in vitro anticancer screening could be presented. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
Table 2: Illustrative Cytotoxicity Data for a Novel Compound
| Cancer Cell Line | Tissue of Origin | Illustrative IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| NCI-H460 | Lung Carcinoma | Hypothetical Value |
| SF-268 | Glioma | Hypothetical Value |
| PC-3 | Prostate Carcinoma | Hypothetical Value |
(This table is for illustrative purposes only to demonstrate data presentation.)
Experimental Protocols
The following are detailed, representative protocols for the initial biological evaluation of a novel compound like this compound.
Protocol 1: In Vitro Anticancer Screening (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[12]
1. Cell Culture and Maintenance:
- Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7, NCI-H460).[12]
- Culture Medium: Grow cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[12]
- Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[12]
2. Assay Procedure:
- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[12]
- Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[12]
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
- Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
3. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[6]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[13]
1. Preparation of Materials:
- Microbial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
- Growth Media: Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Compound Preparation: Dissolve the test compound in a suitable solvent and prepare serial dilutions in the broth.
2. Assay Procedure:
- Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.
- Plate Inoculation: Add the microbial inoculum to each well of a 96-well plate containing the serially diluted compound. Include positive (microbes only) and negative (broth only) controls.
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
3. Data Analysis:
- The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[14]
Visualization of Workflows and Pathways
Diagrams provide clear visual representations of complex processes. The following have been generated using the DOT language.
Caption: General workflow for the biological evaluation of a novel compound.
Caption: A representative intrinsic apoptosis signaling pathway.
Conclusion
While specific biological activity data for this compound is limited in current literature, the well-documented and diverse pharmacological activities of its benzotriazole and piperidine components strongly suggest its potential as a valuable lead compound. The fusion of these two pharmacophores could lead to promising anticancer, antimicrobial, antiviral, or neuroprotective properties. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for the systematic investigation of this compound. Further research, beginning with broad in vitro screening, is warranted to elucidate its specific biological profile and therapeutic potential.
References
- 1. ijcrt.org [ijcrt.org]
- 2. jocpr.com [jocpr.com]
- 3. ijirt.org [ijirt.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijnrd.org [ijnrd.org]
- 12. benchchem.com [benchchem.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnrjournal.com [pnrjournal.com]
An In-depth Technical Guide on the Safety and Handling of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride (CAS No: 79098-80-9). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the compound's properties and associated hazards.
Chemical and Physical Properties
This compound is a solid organic compound.[1] While specific experimental data for this salt is limited, the properties of the parent compound, benzotriazole, can offer some insight.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₅ClN₄ | [1][2] |
| Molecular Weight | 238.72 g/mol | [1][2] |
| Appearance | Solid | [1] |
| CAS Number | 79098-80-9 | [3] |
| SMILES String | C1(N2N=NC3=CC=CC=C32)CCNCC1.Cl | [1] |
| InChI Key | SIZIQJKLJZWLLD-UHFFFAOYSA-N | [1] |
Hazard Identification and Classification
This compound is classified as hazardous. It is harmful by inhalation, in contact with skin, and if swallowed.[4] It is also irritating to the eyes, respiratory system, and skin.[4]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Skin Irritation | Not specified | R38: Irritating to skin |
| Respiratory Irritation | Not specified | R37: Irritating to respiratory system |
GHS pictograms associated with this compound include GHS06 (Toxic).[1]
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4] |
| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] |
| Ingestion | Get medical aid. Wash mouth out with water. Do not induce vomiting.[4][5] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4] |
Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
Handling:
-
Avoid breathing dust, vapor, mist, or gas.[4]
-
Avoid contact with skin and eyes.[4]
-
Handle in accordance with good industrial hygiene and safety practices.[6]
-
Wash hands thoroughly after handling.[6]
-
Use only in a well-ventilated area.[7]
Storage:
-
Store away from incompatible materials.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. Wear appropriate protective clothing to prevent skin exposure.[4] |
| Respiratory Protection | Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
Accidental Release Measures
In the event of a spill or release, follow these procedures:
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 5. Avoid breathing dust.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[8]
-
Methods for Cleaning Up: Vacuum or sweep up material and place into a suitable disposal container. Avoid generating dust.[4][6]
Toxicological Information
| Test | Species | Value |
| LD50 Oral | Rat | 500 mg/kg |
| Dermal LD50 | Rabbit | >2000 mg/kg bw[9] |
| Inhalation LC50 | Rat | 1460 mg/m³ for 3 hours[9] |
Experimental Protocols
While specific experimental protocols for this compound are not published, standard methodologies for assessing chemical safety should be followed. Below are generalized protocols for key experiments.
Protocol 1: Skin Irritation/Corrosion Test (Adapted from OECD Guideline 404)
-
Animal Model: Use healthy, young adult albino rabbits.
-
Preparation: Twenty-four hours before the test, closely clip the fur on the dorsal area of the trunk of the animals.
-
Application: Apply 0.5 g of the test substance (moistened with a small amount of water to form a paste) to a small area (about 6 cm²) of the clipped skin. Cover the test site with a gauze patch and non-irritating tape.
-
Exposure: After a 4-hour exposure period, remove the gauze patch and any residual test substance.
-
Observation: Observe and grade the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.
-
Data Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified based on the severity and persistence of the skin reactions.
Protocol 2: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
-
Animal Model: Use healthy, young adult female rats.
-
Dosing: Administer the test substance by gavage at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on available information.
-
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the substance and observe the animal closely for the first few hours and then periodically for 14 days.
-
If the animal survives, a higher dose is tested in another animal. If the animal dies, a lower dose is tested.
-
-
Observation: Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Analysis: The LD50 is estimated based on the dose at which mortality is observed.
Visualizations
Caption: Workflow for safe handling of chemical compounds.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. columbuschemical.com [columbuschemical.com]
- 7. carlroth.com [carlroth.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
Solubility Profile of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride, a heterocyclic compound of interest in pharmaceutical research. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview based on the chemical properties of its constituent moieties—benzotriazole and piperidine. Furthermore, a detailed, generalized experimental protocol for determining the aqueous and organic solubility of the compound is presented to enable researchers to generate precise data. This guide is intended to serve as a foundational resource for scientists and developers working with this and structurally related compounds.
Introduction
This compound is a salt form of a molecule combining a benzotriazole and a piperidine ring system. Such nitrogen-containing heterocyclic compounds are prevalent scaffolds in medicinal chemistry. Understanding the solubility of this compound is critical for its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and routes of administration. This guide provides an in-depth analysis of the expected solubility characteristics and a practical framework for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₁H₁₅ClN₄ |
| Molecular Weight | 238.72 g/mol |
| Form | Solid |
| CAS Number | 79098-80-9 |
Solubility Profile
Quantitative Solubility Data
As of the date of this publication, a thorough search of scientific literature, patent databases, and chemical data repositories has revealed no specific quantitative solubility data for this compound in various solvents. The following sections provide a qualitative assessment based on the properties of its structural components.
Qualitative Solubility Assessment
The solubility of this compound is influenced by the benzotriazole and piperidine moieties, as well as its nature as a hydrochloride salt.
-
Aqueous Solubility: The presence of the piperidine ring and its formation into a hydrochloride salt are expected to significantly enhance aqueous solubility compared to the free base. The protonated nitrogen in the piperidine ring can readily interact with water molecules through hydrogen bonding. The parent compound, piperidine, is miscible with water. While the benzotriazole moiety is more hydrophobic, the overall molecule as a hydrochloride salt is anticipated to have moderate to good aqueous solubility. The pH of the aqueous medium will be a critical factor; solubility is expected to be higher in acidic to neutral conditions and decrease in basic conditions where the free base may precipitate.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The parent benzotriazole is soluble in alcohols. The hydrochloride salt structure of the target compound suggests that it will also be soluble in polar protic solvents like ethanol and methanol. These solvents can solvate both the ionic and the organic portions of the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Benzotriazole is known to be soluble in dimethylformamide (DMF). It is highly probable that this compound will also be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and DMF.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the ionic nature of the hydrochloride salt and the overall polarity of the molecule, it is expected to have very low solubility in non-polar solvents. The parent compound, tolyltriazole, a methylated derivative of benzotriazole, exhibits higher solubility in some organic solvents, but the salt form of the target compound is unlikely to be soluble in non-polar media.
Experimental Protocol for Solubility Determination
To obtain precise quantitative data, a standardized experimental protocol is necessary. The following outlines a general procedure based on the shake-flask method, which is a widely accepted technique for determining equilibrium solubility.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
pH meter
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
For aqueous samples, measure the pH of the saturated solution.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standards of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in the respective solvent, taking into account any dilution factors. Express the solubility in units such as mg/mL or mol/L.
-
The following diagram illustrates the general workflow for this experimental protocol.
An In-depth Technical Guide to 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a member of the benzotriazole class, it is predicated to possess a range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol for the parent compound, and an exploration of the potential pharmacological applications based on studies of closely related derivatives. The document includes experimental methodologies, quantitative data from related compounds, and visualizations of potential mechanisms of action to serve as a valuable resource for researchers investigating this and similar molecules.
Chemical and Physical Properties
This compound is the hydrochloride salt of the parent compound 1-(4-piperidyl)-1H-1,2,3-benzotriazole. The addition of hydrochloride improves the compound's solubility in aqueous solutions, a desirable characteristic for in vitro and in vivo studies.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅ClN₄ | [1][2] |
| Molecular Weight | 238.72 g/mol | [1][2] |
| Appearance | Solid | [1] |
| InChI Key | SIZIQJKLJZWLLD-UHFFFAOYSA-N | [1] |
| SMILES String | C1(N2N=NC3=CC=CC=C32)CCNCC1.Cl | [1] |
Synthesis and Experimental Protocols
Synthesis of 1-(4-piperidyl)-1H-1,2,3-benzotriazole
The synthesis of 1-(4-piperidyl)-1H-1,2,3-benzotriazole is a multi-step process starting from 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester.
Experimental Workflow:
Figure 1: Synthesis workflow for this compound.
Step 1: Preparation of 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester To a solution of 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (1.1g, 5.47mmol) in acetonitrile (10mL), triethylamine (1.47mL, 10.94mmol) is added, followed by methanesulfonyl chloride (0.93g, 8.20mmol) at 0°C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated under reduced pressure, and the residue is diluted with water (20 mL). The aqueous solution is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with water (3 x 20 mL), dried over anhydrous Na₂SO₄, and evaporated to yield the product.
Step 2: Preparation of 1-(1-Boc-piperidin-4-yl)-1H-benzotriazole To a solution of benzotriazole (7.0g, 5.88mmol) in DMF, K₂CO₃ is added. This is followed by the addition of 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester. The reaction mixture is stirred at room temperature. After completion, the mixture is worked up by dilution with water and extraction with ethyl acetate. The organic layer is washed, dried, and concentrated to give the Boc-protected intermediate.
Step 3: Preparation of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole The 1-(1-Boc-piperidin-4-yl)-1H-benzotriazole is treated with methanolic HCl to remove the Boc protecting group. The solvent is evaporated under reduced pressure, and the crude product is washed with acetone and diethyl ether and dried under high vacuum to afford the final product as an off-white solid.
Step 4: Preparation of this compound The free base, 1-(4-piperidyl)-1H-1,2,3-benzotriazole, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, dioxane). A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with the anhydrous solvent, and dried to yield the hydrochloride salt.
Potential Pharmacological Activity and Mechanism of Action
Direct pharmacological data for this compound is limited in publicly available literature. However, extensive research on benzotriazole derivatives, particularly N-substituted analogs of the parent compound, suggests significant potential in antimicrobial applications.
Antimicrobial Activity
N-substituted derivatives of 1-(4-piperidyl)-1H-1,2,3-benzotriazole have demonstrated varying degrees of antibacterial and antifungal activity against a range of pathogens.
Table 2: Antimicrobial Activity of N-substituted-1-piperidin-4-yl-1H-benzotriazole Derivatives (Data is illustrative and based on findings for derivatives, not the specific hydrochloride salt)
| Compound ID | N-Substituent | Test Organism | Activity (Zone of Inhibition, mm) |
| 6a | Methyl | S. aureus | Moderate |
| E. coli | Moderate | ||
| 6b | Cyclopropyl | S. aureus | Good |
| C. albicans | Moderate | ||
| 6c | Ethyl | B. subtilis | Good |
| A. niger | Weak |
Postulated Mechanism of Action
The antimicrobial activity of benzotriazole-containing compounds can be attributed to several potential mechanisms, which are common for azole-based therapeutic agents.
The primary antifungal mechanism of azole compounds involves the inhibition of the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[3][4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[3][5]
Figure 2: Postulated antifungal mechanism of action for azole compounds.
The antibacterial action of heterocyclic compounds like benzotriazoles can be multifaceted. Potential mechanisms include:
-
Inhibition of Cell Wall Synthesis: Interference with the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall, can lead to cell lysis.[6][7]
-
Inhibition of Protein Synthesis: The compound may bind to bacterial ribosomes, disrupting the translation process and halting protein production.[6][7]
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription can prevent bacterial proliferation.[6][7]
-
Disruption of Cell Membrane Function: The lipophilic nature of the molecule could allow it to intercalate into the bacterial cell membrane, disrupting its structure and function.[6]
-
Inhibition of Metabolic Pathways: The compound might act as an antimetabolite, blocking essential metabolic pathways necessary for bacterial survival.[6][7]
Figure 3: Potential antibacterial mechanisms of action.
Safety and Handling
This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
-
Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation)
-
Precautionary Statements: P264, P270, P280, P301+P310, P305+P351+P338, P337+P313
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new therapeutic agents, particularly in the antimicrobial field. The synthetic route to the parent compound is well-established, and studies on its derivatives have demonstrated significant biological activity.
Future research should focus on:
-
Elucidating the specific biological targets and detailed mechanisms of action for this compound and its analogs.
-
Conducting comprehensive in vitro and in vivo studies to determine its efficacy, pharmacokinetic profile, and toxicity.
-
Synthesizing and screening a broader range of derivatives to establish clear structure-activity relationships (SAR) and optimize for potency and selectivity.
This technical guide provides a foundational resource for researchers embarking on studies involving this compound, summarizing the current knowledge and highlighting key areas for future investigation.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 5. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 7. microbiologyclass.net [microbiologyclass.net]
Methodological & Application
Application Notes and Protocols for 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the potential use of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride in research and drug development. Benzotriazole and piperidine moieties are known to exhibit a range of biological activities, suggesting that this compound could be a valuable tool for investigating various cellular processes and as a scaffold for novel therapeutic agents.
Chemical and Physical Properties
This compound is a solid organic compound. The table below summarizes its key chemical and physical properties.
| Property | Value |
| Molecular Formula | C₁₁H₁₅ClN₄ |
| Molecular Weight | 238.72 g/mol |
| Appearance | Solid |
| InChI Key | SIZIQJKLJZWLLD-UHFFFAOYSA-N |
| CAS Number | 79098-80-9 |
Potential Applications
Based on the known pharmacological activities of benzotriazole and piperidine derivatives, this compound is a candidate for investigation in the following areas:
-
Antimicrobial Research: Benzotriazole derivatives have demonstrated activity against a variety of bacterial and fungal strains.[1]
-
Anticancer Research: Compounds containing benzotriazole and piperidine rings have shown promise in cancer research by inducing apoptosis in malignant cells.[2]
-
Neuroprotective Research: The piperidine moiety is frequently found in compounds investigated for their potential in treating neurodegenerative diseases.[2]
Experimental Protocols
The following are detailed experimental protocols for evaluating the potential biological activities of this compound.
Synthesis of this compound
While a specific protocol for the direct synthesis of this compound was not found in the reviewed literature, a plausible multi-step synthesis can be proposed based on the synthesis of similar N-substituted piperidinyl-benzotriazole derivatives.[3] This synthesis involves the protection of the piperidine nitrogen, introduction of the benzotriazole moiety, deprotection, and subsequent salt formation.
Experimental Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Protocol:
-
Step 1: Synthesis of 4-Mesyloxy-1-Boc-piperidine.
-
Dissolve 4-hydroxy-1-Boc-piperidine in dichloromethane (DCM).
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath and add methanesulfonyl chloride dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylated product.
-
-
Step 2: Synthesis of 1-(1-Boc-piperidin-4-yl)-1H-benzotriazole.
-
Dissolve 4-mesyloxy-1-Boc-piperidine and 1H-Benzotriazole in dimethylformamide (DMF).
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture and stir until completion (monitor by TLC).
-
Cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 3: Synthesis of this compound.
-
Dissolve 1-(1-Boc-piperidin-4-yl)-1H-benzotriazole in a solution of hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
In Vitro Antimicrobial Activity Assay
The antimicrobial potential of the compound can be initially screened using the agar disk diffusion method followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for assessing the antimicrobial activity of the test compound.
Protocol 1: Agar Disk Diffusion Assay
-
Prepare a standardized inoculum of the test microorganism.
-
Evenly spread the inoculum onto the surface of an agar plate.
-
Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the inoculated agar surface.
-
Incubate the plates under appropriate conditions for the test microorganism.
-
Measure the diameter of the zone of inhibition around each disc.
Protocol 2: Broth Microdilution Assay for MIC Determination
-
Perform serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data Presentation
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Staphylococcus aureus | Data to be determined | Data to be determined |
| Escherichia coli | Data to be determined | Data to be determined |
| Candida albicans | Data to be determined | Data to be determined |
In Vitro Cytotoxicity Assay against Cancer Cell Lines
The potential anticancer activity can be evaluated by determining the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines using the MTT assay.
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value from the dose-response curve.
Quantitative Data Presentation
| Cancer Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | Data to be determined |
| A549 (Lung Cancer) | Data to be determined |
| HeLa (Cervical Cancer) | Data to be determined |
Potential Signaling Pathways
Cytotoxic compounds can induce cell death through various signaling pathways. While the specific mechanism for this compound is unknown, potential pathways to investigate include the intrinsic and extrinsic apoptosis pathways.
Caption: Potential apoptotic signaling pathways that could be investigated.
In Vitro Neuroprotection Assay
The neuroprotective effects can be assessed by evaluating the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for evaluating the neuroprotective effects of the test compound.
Protocol: Oxidative Stress-Induced Neurotoxicity Model
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Induce oxidative stress by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
After the incubation period, assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of the neurotoxin compared to cells treated with the neurotoxin alone.
Quantitative Data Presentation
| Concentration of Compound (µM) | % Cell Viability (relative to control) |
| 0 (Toxin only) | Data to be determined |
| 1 | Data to be determined |
| 10 | Data to be determined |
| 100 | Data to be determined |
Safety Information
Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation)
Precautionary Statements: P264, P270, P280, P301 + P310, P305 + P351 + P338, P337 + P313
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer: The experimental protocols provided are general guidelines. Researchers should optimize these protocols based on their specific experimental conditions and cell lines. The potential applications are based on the known activities of related compounds, and the specific biological effects of this compound require experimental validation.
References
Application Notes and Protocols for 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride in drug discovery and offer detailed protocols for its evaluation. This compound belongs to the benzotriazole class of heterocyclic compounds, which are known to exhibit a wide range of pharmacological activities.[1][2] The inclusion of a piperidine moiety may enhance its biological activity and drug-like properties.[3]
While specific biological data for this compound is not extensively available in public literature, this document outlines standardized assays to explore its potential as an antimicrobial, antiviral, and anticancer agent.
Potential Applications in Drug Discovery
The benzotriazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with various biological targets. Derivatives have been investigated for a multitude of therapeutic applications.
-
Antimicrobial Agents: Benzotriazole derivatives have shown promise as antibacterial and antifungal agents.[4][5] The mechanism can involve the disruption of microbial cell membranes or inhibition of essential enzymes.[2]
-
Antiviral Therapeutics: Certain benzotriazole analogues have been identified as inhibitors of viral enzymes, such as helicase, which are crucial for viral replication.[6] Their broad-spectrum antiviral potential makes them interesting candidates for further investigation against various viruses.[7][8]
-
Anticancer Agents: The antiproliferative activity of benzotriazole compounds has been demonstrated in various cancer cell lines.[1] Potential mechanisms include the induction of apoptosis and the inhibition of kinases involved in cancer cell signaling.
Quantitative Data Summary
| Assay Type | Target/Cell Line | Endpoint Measured | Result (e.g., IC50, MIC) | Positive Control |
| Anticancer | e.g., MCF-7, HeLa | Cell Viability (MTT Assay) | IC50 (µM) | Doxorubicin |
| Antibacterial | e.g., S. aureus, E. coli | Minimum Inhibitory Concentration | MIC (µg/mL) | Ciprofloxacin |
| Antifungal | e.g., C. albicans | Minimum Inhibitory Concentration | MIC (µg/mL) | Fluconazole |
| Antiviral | e.g., HCV Helicase | Helicase Activity Inhibition | IC50 (µM) | Known Inhibitor |
Experimental Protocols
Herein are detailed methodologies for key experiments to evaluate the biological activity of this compound.
Protocol 1: In Vitro Anticancer Activity - MTT Cell Viability Assay
This protocol determines the cytotoxic effect of the compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[10]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking for 15 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[9] The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 2: In Vitro Antibacterial Activity - Broth Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Bacterial Inoculum Preparation: Grow bacterial strains in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[14]
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in MHB in a 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (antibiotic), a negative control (inoculum without compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL from the wells showing no growth onto Mueller-Hinton Agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: In Vitro Antiviral Activity - Helicase Inhibition Assay
This protocol describes a general method to screen for inhibitors of viral helicases, such as the Hepatitis C Virus (HCV) NS3 helicase. Helicases unwind double-stranded nucleic acids and are essential for viral replication.[15]
Materials:
-
Purified recombinant viral helicase (e.g., HCV NS3)
-
Double-stranded DNA or RNA helicase substrate with a fluorescent label and a quencher
-
Assay buffer (e.g., 25 mM MOPS pH 6.5, 3 mM MgCl₂, 2 mM DTT)
-
ATP solution
-
This compound
-
Known helicase inhibitor (positive control)
-
384-well assay plates (black)
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing: In a 384-well plate, dispense the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Enzyme and Substrate Addition: Add the helicase enzyme and the fluorescently labeled nucleic acid substrate to each well. Incubate for a short period (e.g., 30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the unwinding reaction by adding ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity. As the helicase unwinds the duplex substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the percent inhibition of helicase activity relative to the controls. Determine the IC50 value from the dose-response curve.
References
- 1. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vitro assays for studying helicase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibitor Screening using 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a significant class of therapeutic targets. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.
This document provides detailed application notes and protocols for the use of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride (hereafter referred to as Compound BTP) in kinase inhibitor screening. Compound BTP is a heterocyclic compound featuring a benzotriazole moiety, a structural feature present in a number of biologically active molecules with potential kinase inhibitory activity.[1][2][3][4] These protocols are intended to guide researchers in the initial characterization of Compound BTP's inhibitory potential and selectivity against a panel of protein kinases.
Compound Information
| Compound Name | This compound |
| Synonyms | BTP Hydrochloride |
| Molecular Formula | C₁₁H₁₅ClN₄ |
| Molecular Weight | 238.72 g/mol |
| Structure | (Structure available from chemical suppliers) |
| CAS Number | Not readily available |
| Storage | Store at -20°C, desiccated and protected from light. |
Principle of Kinase Inhibition Screening
The primary method for evaluating a potential kinase inhibitor is to measure its effect on the enzymatic activity of a specific kinase.[5] This is typically achieved through an in vitro assay that quantifies the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by the kinase. The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation in its presence. A variety of detection methods can be employed, including radiometric assays, fluorescence-based assays (e.g., TR-FRET), and luminescence-based assays.[6][7]
Hypothetical Kinase Inhibition Data for Compound BTP
The following table presents representative data on the inhibitory activity of Compound BTP against a selection of protein kinases. This data is for illustrative purposes to demonstrate how results from a screening panel would be presented.
| Kinase Target | Family | IC₅₀ (nM) * | Assay Type |
| CDK2/cyclin A | CMGC | 150 | Radiometric |
| GSK-3β | CMGC | 850 | TR-FRET |
| PKA | AGC | >10,000 | Radiometric |
| ROCK1 | AGC | 5,200 | TR-FRET |
| SRC | Tyrosine | 2,300 | Mobility Shift |
| ABL1 | Tyrosine | >10,000 | Mobility Shift |
| p38α (MAPK14) | CMGC | 450 | Radiometric |
| JNK1 | CMGC | 1,200 | TR-FRET |
*IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
Signaling Pathway Context
The Cyclin-Dependent Kinase 2 (CDK2) pathway is a critical regulator of the cell cycle. Inhibition of this pathway can lead to cell cycle arrest and is a key strategy in cancer therapy. The diagram below illustrates a simplified CDK2 signaling pathway.
Caption: Simplified CDK2 signaling pathway and a hypothetical point of inhibition by Compound BTP.
Experimental Protocols
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[7][8]
Materials:
-
Purified recombinant kinases (e.g., CDK2/cyclin A)
-
Specific peptide or protein substrates for each kinase
-
Compound BTP stock solution (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution (10 mM)
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound BTP in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: In the wells of a 384-well plate, add 2 µL of the serially diluted Compound BTP or DMSO (for control wells).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.
-
Enzyme Addition: Add 10 µL of the kinase/substrate mixture to each well of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
Initiation of Reaction: Prepare an ATP mixture containing unlabeled ATP and [γ-³³P]ATP. Add 10 µL of this mixture to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Add 20 µL of stop solution to each well.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove any remaining unbound [γ-³³P]ATP.
-
Detection: Dry the filter plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.[9]
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound BTP stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000–5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound BTP in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing a potential kinase inhibitor like Compound BTP.
References
- 1. Buy 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride | 1240528-66-8 [smolecule.com]
- 2. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Evaluation of Piperidinyl Benzotriazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzotriazole derivatives are a significant class of heterocyclic compounds recognized for their wide array of pharmacological activities, including antimicrobial, antiviral, analgesic, and anti-inflammatory properties.[1][2] The fusion of a benzene ring with a triazole ring creates a versatile scaffold that can be chemically modified to enhance biological efficacy.[3] Specifically, the incorporation of a piperidine moiety has led to the development of piperidinyl benzotriazoles, a subclass of compounds that has demonstrated notable potential in antimicrobial research. These derivatives have been synthesized and evaluated against various pathogenic bacteria and fungi, showing promising activity and warranting further investigation as potential therapeutic agents.[3][4] The structural flexibility of these compounds allows for modifications that can influence their potency and spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6]
This document provides a summary of the antimicrobial activity of selected piperidinyl benzotriazole derivatives, detailed protocols for common antimicrobial assays, and visual workflows to guide researchers in the evaluation of these compounds.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of piperidinyl benzotriazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data below, compiled from various studies, summarizes the activity of these compounds against selected microbial strains.
| Compound Class/ID | Microorganism | Assay Type | Result (µg/mL) | Reference |
| Isopropyl-substituted Piperidinyl Benzotriazole (16l) | Bacillus subtilis | MIC | 6.25 | [3] |
| Imidazole derivative with Piperidine (16c) | Bacillus subtilis | MIC | 12.5 | [3] |
| Methyl-substituted Piperidinyl Imidazole (16d) | Escherichia coli | MIC | 6.25 | [3] |
| Benzotriazole-based β-amino alcohol (4e) | Staphylococcus aureus (ATCC-25923) | MIC | 8 µM | [7] |
| Benzotriazole-based β-amino alcohol (4a) | Staphylococcus aureus (ATCC-25923) | MIC | 32 µM | [7] |
| Benzotriazole-based β-amino alcohol (5f) | Staphylococcus aureus (ATCC-25923) | MIC | 64 µM | [7] |
| Benzotriazole-based β-amino alcohol (5g) | Bacillus subtilis (ATCC 6633) | MIC | 8 µM | [7] |
| Benzotriazole-based β-amino alcohols (4e, 4k, 4i, 4n, 5h) | Bacillus subtilis (ATCC 6633) | MIC | 16 µM | [7] |
| Benzotriazole-based β-amino alcohol (5e) | Bacillus subtilis (ATCC 6633) | MIC | 32 µM | [7] |
| Benzotriazole-based β-amino alcohols (4a, 4m, 4o, 5d, 5f) | Bacillus subtilis (ATCC 6633) | MIC | 64 µM | [7] |
| Imidazole/Benzotriazole substituted Piperidin-4-ones (19 & 24) | Bacillus subtilis | N/A | Superior Inhibition | [4] |
| Imidazole/Benzotriazole substituted Piperidin-4-ones (20 & 24) | Escherichia coli | N/A | Superior Inhibition | [4] |
Note: Some studies reported results in µM. Direct conversion to µg/mL requires the molecular weight of each specific compound, which was not always available in the source material.
Experimental Protocols
Detailed methodologies are crucial for the consistent and reliable evaluation of antimicrobial compounds. Below are standard protocols for the disc diffusion and broth microdilution methods, adapted for testing piperidinyl benzotriazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial/fungal strains
-
Test compounds (piperidinyl benzotriazoles) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (positive control)
-
Solvent (negative control)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the piperidinyl benzotriazole compounds in a solvent like DMSO to create a stock solution (e.g., 10 mg/mL).[8]
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the compound stock solution to the first well of a row and mix, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a range of compound concentrations.
-
Prepare separate rows for the positive control (standard antibiotic) and negative control (solvent).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well containing only broth and inoculum.
-
Seal the plate and incubate at 37°C for 18-24 hours for most bacteria or as appropriate for the specific microorganism.[9]
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader.
-
Protocol 2: Agar Disc Diffusion Susceptibility Test
This method is a qualitative or semi-quantitative preliminary test to screen for antimicrobial activity.[8]
Materials:
-
Mueller-Hinton Agar (MHA) plates[8]
-
Sterile Whatman No. 1 filter paper discs (6 mm diameter)[8]
-
Bacterial/fungal strains
-
Test compounds dissolved in a suitable solvent
-
Standard antibiotic discs (positive control)
-
Solvent-impregnated discs (negative control)
Procedure:
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly spread the inoculum onto the entire surface of an MHA plate to create a uniform lawn of growth.[8]
-
-
Disc Preparation and Placement:
-
Dissolve the test compounds to a known concentration (e.g., 10 mg/mL).[8]
-
Impregnate sterile paper discs with a specific volume (e.g., 10-20 µL) of the compound solution.[8]
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate, ensuring they are spaced far enough apart to prevent overlapping zones of inhibition.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters (mm). The size of the zone corresponds to the sensitivity of the microorganism to the compound.
-
Visualizations
Experimental and Mechanistic Workflows
The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and a potential mechanism of action for azole-based compounds.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Potential Mechanism of Action for Azole Antimicrobials.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, spectral, crystal structure and in vitro antimicrobial evaluation of imidazole/benzotriazole substituted piperidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jrasb.com [jrasb.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cytotoxicity of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride
Introduction
1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride is a heterocyclic compound belonging to the benzotriazole class. Benzotriazole and its derivatives are recognized for a wide range of biological activities and are of significant interest in medicinal chemistry.[1][2] Various analogues have demonstrated anti-proliferative and cytotoxic effects against several cancer cell lines.[1][3][4] The mechanism of action for some benzotriazole derivatives has been linked to the induction of oxidative stress and mitochondrial damage, leading to apoptosis.[3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for evaluating cell viability.[5][6]
Data Presentation
The cytotoxic activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that is required to inhibit the growth of 50% of a cell population. The IC50 values are derived from dose-response curves. For comparative purposes, the results are often presented in a tabular format, summarizing the cytotoxic effects on various cancer cell lines after specific exposure times.
Table 1: Illustrative Cytotoxicity Data for this compound
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| HCT-116 | Human Colon Carcinoma | 48 | 15.8 |
| HepG2 | Human Hepatocellular Carcinoma | 48 | 22.5 |
| MCF-7 | Human Breast Adenocarcinoma | 48 | 35.2 |
| A549 | Human Lung Carcinoma | 48 | 41.7 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual IC50 values must be determined experimentally.
Experimental Protocols
MTT Assay Protocol for Cytotoxicity Assessment
This protocol outlines the steps for determining the cytotoxicity of this compound against a selected cancer cell line (e.g., HCT-116).
Materials and Reagents:
-
This compound
-
Human cancer cell line (e.g., HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Maintain the HCT-116 cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for treatment (e.g., 0.1 µM to 100 µM).[7]
-
After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the compound) and a no-treatment control (cells in medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Following the 48-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Diagram of the MTT Assay Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Plausible Signaling Pathway for Benzotriazole Derivative-Induced Cytotoxicity
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride as a Potential Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride as a ligand in metal-catalyzed organic reactions. While direct catalytic applications of this specific compound are not yet extensively documented in peer-reviewed literature, this document outlines the established catalytic activity of analogous benzotriazole derivatives and provides generalized protocols to guide researchers in exploring its catalytic potential.
Introduction: The Potential of Benzotriazole Derivatives in Catalysis
Benzotriazole and its derivatives have emerged as a versatile class of ligands in metal-catalyzed cross-coupling reactions.[1][2] These compounds are typically non-toxic, thermally stable, and inexpensive.[2] The benzotriazole moiety can act as a bidentate ligand, utilizing the nitrogen atoms of the triazole ring to coordinate with metal centers, thereby enhancing the catalytic activity of the metallic species.[1][3] The presence of a piperidinyl substituent in 1-(4-Piperidyl)-1H-1,2,3-benzotriazole introduces an additional potential coordination site (the piperidinyl nitrogen), making it an intriguing candidate for various catalytic transformations.
The general structure of benzotriazole-based ligands allows for their application in a range of palladium- and copper-catalyzed reactions, including Suzuki, Heck, Sonogashira, C-N, and C-S coupling reactions.[3]
Potential Catalytic Applications
Based on the performance of structurally related benzotriazole ligands, this compound could be investigated as a ligand in the following key catalytic reactions:
-
Copper-Catalyzed Glaser Coupling: The homocoupling of terminal alkynes to form 1,3-diynes.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: The cross-coupling of aryl halides with arylboronic acids to form biaryls.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "click" reaction to synthesize 1,2,3-triazoles.
The following sections provide generalized experimental protocols for these reactions, which can be adapted to test the efficacy of this compound.
Data Presentation: Exemplary Reaction Conditions for Benzotriazole-Based Ligands
The following tables summarize typical reaction conditions for catalytic reactions employing benzotriazole derivatives as ligands, based on existing literature. These can serve as a starting point for optimizing reactions with this compound.
Table 1: Copper-Catalyzed Glaser Coupling of Terminal Alkynes [4][5]
| Entry | Catalyst | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (2 mol%) | 1H-Benzotriazole (5 mol%) | K₂CO₃ | DMF | 25 | 1-2 | 85-95 |
| 2 | CuI (10 mol%) | 1H-Benzotriazole (20 mol%) | K₂CO₃ | Toluene | 120 | 12 | ~85 |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling [3]
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) |
| 1 | Pd(OAc)₂ | Benzotriazole | K₂CO₃ | Toluene/H₂O | 100 | 12 |
| 2 | PdCl₂ | Benzotriazole | Cs₂CO₃ | Dioxane | 110 | 24 |
Experimental Protocols (General)
Protocol 4.1: General Procedure for Copper-Catalyzed Glaser Coupling
This protocol is a generalized procedure based on the successful use of 1H-benzotriazole as a ligand.[4][5]
Materials:
-
Terminal alkyne (1.0 equiv)
-
Copper(I) iodide (CuI) (0.02 equiv)
-
This compound (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the terminal alkyne, CuI, this compound, and K₂CO₃.
-
Add DMF and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4.2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This is a general protocol that can be adapted for screening benzotriazole-based ligands.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
This compound (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
In a Schlenk tube, combine the aryl halide, arylboronic acid, Pd(OAc)₂, this compound, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After completion, cool the reaction to room temperature, add water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Diagram 1: Generalized Experimental Workflow for Ligand Screening
Caption: A typical workflow for screening a new ligand in a cross-coupling reaction.
Diagram 2: Proposed Catalytic Cycle for a Generic Cross-Coupling Reaction
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Conclusion and Future Outlook
While specific catalytic data for this compound is not currently available, the broader family of benzotriazole derivatives has demonstrated significant promise as efficient and cost-effective ligands in a variety of important catalytic reactions. The protocols and data presented herein provide a solid foundation for researchers to begin exploring the catalytic potential of this novel ligand. Further studies are warranted to fully elucidate its coordination chemistry and catalytic activity in comparison to existing systems. The unique electronic and steric properties conferred by the N-piperidinyl substituent may offer advantages in terms of solubility, stability, and catalytic efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-alkylation of Benzotriazole with a Piperidine Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of benzotriazole is a fundamental transformation in organic synthesis, yielding N-substituted benzotriazole derivatives that are pivotal scaffolds in medicinal chemistry and materials science. Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a piperidine moiety, a common structural motif in many pharmaceuticals, through N-alkylation can significantly modulate the physicochemical properties and biological activity of the resulting molecule.
This document provides detailed protocols for the N-alkylation of benzotriazole with a piperidine derivative, specifically using a haloalkyl-piperidine as the alkylating agent. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the deprotonated benzotriazole acts as a nucleophile. A key challenge in the N-alkylation of benzotriazole is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers. The ratio of these isomers is influenced by factors such as the choice of base, solvent, and the structure of the alkylating agent.[1][2]
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of benzotriazoles with various alkylating agents, including a piperidine derivative, to provide an indication of expected yields under different reaction conditions.
| Entry | Benzotriazole Derivative | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1H-Benzotriazole | 1-(2-bromo-ethyl)-4-phenyl piperazine | NaH | Chloroform | 40 | 3 | 95 | |
| 2 | 1H-Benzotriazole | Benzyl chloride | K₂CO₃ | DMF | RT-80 | - | 93 | |
| 3 | 1H-Benzotriazole | 1-Bromobutane | K₂CO₃ | DMF | RT-80 | - | - | [3] |
| 4 | 7-Chloro-1H-benzo[d]triazole | Benzyl bromide | K₂CO₃ | DMF | RT-80 | - | - | [1] |
| 5 | 1H-Benzotriazole | 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester (via mesylation) | K₂CO₃ | DMF | - | 24 | - | [4] |
Note: Specific yield for entry 3, 4 and 5 were not explicitly stated for the direct reaction in the referenced literature, but the protocols are well-established.
Experimental Protocols
Protocol 1: General Procedure for N-alkylation of Benzotriazole with 1-(2-chloroethyl)piperidine hydrochloride
This protocol is adapted from established methods for the N-alkylation of azoles with haloalkylamines.[1][3]
Materials:
-
1H-Benzotriazole
-
1-(2-Chloroethyl)piperidine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 1H-Benzotriazole (1.0 eq).
-
Add anhydrous DMF to dissolve the benzotriazole.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the reaction is complete (disappearance of the starting benzotriazole), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the N1 and N2 isomers.
-
Characterize the purified product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: N-alkylation using Sodium Hydride as a Base
This protocol is for reactions requiring a stronger base and strictly anhydrous conditions.
Materials:
-
1H-Benzotriazole
-
1-(2-Bromoethyl)piperidine (or its corresponding chloro-derivative)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Syringe for additions
Procedure:
-
Set up a dry Schlenk flask or three-necked flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Add sodium hydride (1.2 eq) to the flask under a positive pressure of inert gas.
-
Carefully wash the NaH dispersion with anhydrous hexane to remove the mineral oil, and then evaporate the residual hexane under a stream of inert gas.
-
Add anhydrous THF or DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1H-Benzotriazole (1.0 eq) in anhydrous THF or DMF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the 1-(2-bromoethyl)piperidine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Mandatory Visualizations
Caption: General signaling pathway for the N-alkylation of benzotriazole.
Caption: A typical experimental workflow for N-alkylation of benzotriazole.
References
Application Notes and Protocols for the Boc-Deprotection of Piperidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis often necessitates the use of protecting groups to mask the reactivity of the piperidine nitrogen, enabling selective functionalization at other positions. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for this purpose due to its stability under a broad range of reaction conditions and its facile cleavage under specific, controlled conditions.
The efficient and selective removal of the Boc group (Boc-deprotection) is a critical step in the synthesis of piperidine-containing target molecules. The choice of deprotection method is paramount and depends on the overall synthetic strategy, particularly the presence of other functional groups within the molecule that may be sensitive to the reaction conditions. These application notes provide a comprehensive overview of common and alternative methods for the Boc-deprotection of piperidine intermediates, complete with detailed protocols and comparative data to guide researchers in selecting the optimal conditions for their specific synthetic needs.
Methods for Boc-Deprotection of Piperidine Intermediates
The removal of the Boc protecting group from a piperidine nitrogen is typically achieved under acidic conditions. However, for substrates containing acid-labile functional groups, alternative methods employing thermal, neutral, basic, or catalytic conditions have been developed. This section details the most common approaches, presenting quantitative data in tabular format for ease of comparison.
Acidic Deprotection
Acid-mediated deprotection is the most common and generally efficient method for cleaving the Boc group. The mechanism involves protonation of the carbamate oxygen, followed by cleavage to form a stable tert-butyl cation, which is subsequently scavenged, and the release of carbon dioxide to yield the free piperidine, typically as an ammonium salt.
Common acidic reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[1][2]
Table 1: Comparison of Acidic Boc-Deprotection Conditions for Piperidine Intermediates
| Piperidine Substrate | Reagents & Conditions | Time (h) | Temp (°C) | Yield (%) | Citation(s) |
| N-Boc-piperidine | 20% TFA in DCM | 1-4 | RT | High (not specified) | [2] |
| N-Boc-piperidine | 4M HCl in dioxane | 1-3 | RT | >99 | [2] |
| Substituted N-Boc-piperidine | 4N HCl in dioxane/EtOAc | Not specified | RT | Not specified | [3] |
| N-Boc-piperazine | 4M HCl in dioxane | 1-3 | RT | High (not specified) | [2] |
| N-Boc-piperazine | 20% TFA in DCM | 1-4 | RT | High (not specified) | [4] |
| Substituted N-Boc-piperazine | 4N HCl in dioxane | Not specified | RT | Quantitative | [3] |
Thermal Deprotection
Thermal removal of the Boc group offers a catalyst-free alternative to acidic methods, which can be advantageous for acid-sensitive substrates. The reaction is typically carried out at elevated temperatures in a suitable solvent or even under solvent-free conditions.
Table 2: Thermal Boc-Deprotection of Piperidine Intermediates
| Piperidine Substrate | Solvent | Time (h) | Temp (°C) | Conversion/Yield (%) | Citation(s) |
| N-Boc-piperidine | Trifluoroethanol (TFE) | 1 | 150 | 35 (conversion) | [5] |
| N-Boc-morpholine | Trifluoroethanol (TFE) | 1 | 150 | 50 (conversion) | [5] |
Neutral Deprotection
Deprotection under neutral conditions is highly desirable for complex molecules with multiple sensitive functional groups. One notable method involves the use of boiling water, which has been shown to act as a dual acid/base catalyst to facilitate Boc removal.[6]
Table 3: Neutral Boc-Deprotection of Piperidine Intermediates
| Piperidine Substrate | Reagents & Conditions | Time (h) | Temp (°C) | Yield (%) | Citation(s) |
| N-Boc-aniline (for comparison) | H₂O | 10 | 100 | 99 | [6] |
| N-Boc-aliphatic amines (general) | H₂O | 0.5 - 10 | 100 | 87-99 | [6] |
Note: Specific examples for piperidine under these conditions were not found in the immediate search results, but the general applicability to aliphatic amines suggests potential utility.
Catalytic Deprotection
Catalytic methods, including the use of Lewis acids or catalytic hydrogenation, can offer mild and selective conditions for Boc-deprotection.
Lewis Acid Catalysis
Lewis acids can facilitate the cleavage of the Boc group under milder conditions than strong Brønsted acids.[2]
Catalytic Hydrogenation
While catalytic hydrogenation with catalysts like Pd/C is not the standard method for Boc-deprotection and is generally considered stable under these conditions,[7] specific conditions or catalysts might effect this transformation. However, it is more commonly employed for the removal of other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).
Table 4: Catalytic Boc-Deprotection of Piperidine Intermediates
| Piperidine Substrate | Reagents & Conditions | Time (h) | Temp (°C) | Yield (%) | Citation(s) |
| N-Boc-amines (general) | Dawson heteropolyacid in DCM | 0.25-0.5 | RT | 90-95 | [8] |
| N-Boc protected amines (general) | Oxalyl chloride in Methanol | 1-4 | RT | up to 90 | [9] |
Note: The provided citations describe these methods for a range of amines, and their direct application to specific piperidine intermediates would require experimental validation.
Experimental Protocols
Protocol 1: Acidic Boc-Deprotection using TFA in DCM
Objective: To remove the Boc protecting group from a piperidine intermediate using trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected piperidine intermediate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected piperidine intermediate (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1 to 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.
Protocol 2: Acidic Boc-Deprotection using HCl in Dioxane
Objective: To remove the Boc protecting group from a piperidine intermediate using a solution of hydrochloric acid in dioxane. This method is often preferred when the trifluoroacetate salt of the product is difficult to handle.[2]
Materials:
-
Boc-protected piperidine intermediate
-
4M HCl in dioxane solution
-
Methanol or dioxane (as co-solvent, if needed)
-
Diethyl ether
-
Standard laboratory glassware for filtration
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred solution at room temperature.[2]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[2]
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[2]
-
To obtain the free base, the resulting hydrochloride salt can be neutralized with a suitable base (e.g., saturated aqueous NaHCO₃) during an aqueous workup.
Mandatory Visualizations
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Screening Piperidinyl Compounds for Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for screening piperidinyl compounds for biological activity. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[1] This guide focuses on key in vitro assays to determine the cytotoxic, kinase inhibitory, and receptor binding activities of novel piperidinyl derivatives, along with insights into their mechanisms of action through common signaling pathways.
Data Presentation: Quantitative Biological Activity of Piperidinyl Compounds
The following tables summarize the reported biological activities of various piperidinyl compounds against different cancer cell lines and molecular targets. This data is essential for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.
Table 1: Anticancer Activity of Piperidinyl Derivatives
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 | |
| Compound 17a | MGC803 | Gastric | 1.09 | |
| Compound 17a | MCF-7 | Breast | 1.30 | |
| Compound 16 | 786-0 | Kidney | 0.4 (µg/mL) | |
| Compound 16 | HT29 | Colon | 4.1 (µg/mL) | |
| B3962 | Various Cancer Cell Lines | Esophageal, Hepatocellular, Colon | 0.36 (mean, µg/ml) | [2] |
| B4126 | Various Cancer Cell Lines | Esophageal, Hepatocellular, Colon | 0.47 (mean, µg/ml) | [2] |
| B4125 | Various Cancer Cell Lines | Esophageal, Hepatocellular, Colon | 0.48 (mean, µg/ml) | [2] |
| Piperine | HepG2 | Hepatocellular Carcinoma | Not specified | [3] |
| Piperine | Hep3B | Hepatocellular Carcinoma | Not specified | [3] |
| Piperine | W1PR1 (PAC-resistant) | Ovarian | Statistically significant decrease vs. parental | [4] |
| Piperine | W1PR2 (PAC-resistant) | Ovarian | Statistically significant decrease vs. parental | [4] |
Table 2: Kinase and Receptor Inhibition by Piperidinyl Compounds
| Compound | Target | Assay Type | Ki (nM) | Reference |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | Sigma-1 Receptor (S1R) | Radioligand Binding | 3.2 | [5][6] |
| Haloperidol (Reference) | Sigma-1 Receptor (S1R) | Radioligand Binding | 2.5 | [5] |
Experimental Protocols
Here, we provide detailed, step-by-step protocols for three fundamental assays used in the biological screening of piperidinyl compounds.
Cell Viability and Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7]
Materials:
-
96-well flat-bottom microplates
-
Test piperidinyl compounds
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidinyl compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software package.
-
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of piperidinyl compounds against a specific kinase.[9]
Materials:
-
384-well microplates
-
Test piperidinyl compounds
-
Recombinant kinase
-
Fluorescein-labeled substrate
-
ATP
-
Kinase buffer
-
LanthaScreen™ Tb-anti-pSubstrate antibody
-
TR-FRET detection buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the piperidinyl compounds in kinase buffer containing DMSO.
-
Dilute the kinase to a working concentration in kinase buffer.
-
Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be near the Km for the kinase.
-
-
Kinase Reaction:
-
Add 1 µL of the serially diluted compound or DMSO (control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Prepare a 2X solution of the LanthaScreen™ Tb-anti-pSubstrate antibody and EDTA in TR-FRET detection buffer.
-
Add 5 µL of the 2X antibody/EDTA solution to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Measure the TR-FRET signal (emission ratio of 520 nm to 495 nm) using a microplate reader.
-
-
Data Analysis:
-
The TR-FRET ratio is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)
This assay measures the ability of a piperidinyl compound to displace a radiolabeled ligand from a specific GPCR.[10][11]
Materials:
-
96-well microplates
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]-ligand)
-
Unlabeled piperidinyl test compounds
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid
-
Microplate harvester
-
Scintillation counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of cell membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).[1]
-
50 µL of the unlabeled test compound at various concentrations or buffer (for total binding).
-
50 µL of the radiolabeled ligand at a concentration near its Kd.
-
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand to a set of wells.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[1]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a microplate harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways often modulated by piperidinyl compounds and a general workflow for their biological screening.
General workflow for screening piperidinyl compounds.
PI3K/Akt signaling pathway and potential inhibition.
NF-κB signaling pathway and potential inhibition.
STAT3 signaling pathway and potential inhibition.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. multispaninc.com [multispaninc.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of N-Substituted Piperidine Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of N-substituted piperidine heterocycles, a class of compounds with significant potential in drug discovery. This document outlines key biological activities, presents quantitative data for comparative analysis, and offers detailed protocols for essential experimental assays.
Biological Activities and Quantitative Data
N-substituted piperidine heterocycles have demonstrated a wide spectrum of biological activities. The following tables summarize the in vitro efficacy of various derivatives across several key therapeutic areas.
Cytotoxicity Data
The cytotoxic potential of N-substituted piperidines is a critical parameter in assessing their therapeutic index, particularly for anticancer applications. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.
Table 1: In Vitro Cytotoxicity (IC50) of Selected N-Substituted Piperidines
| Compound Class/Name | Cell Line(s) | Assay | IC50 (µM) | Reference(s) |
| Tetramethylpiperidine-substituted phenazines | WHCO3, PLC, HepG2, CaCo2, COLO 320DM, HT29 | Not Specified | 0.36 - 1.2 | [1] |
| Methylated piperidines (20a, 21a, 22a) | DU145 (prostate cancer) | Sulforhodamine B | 4.0 - 5.5 | [2] |
| Piperine | HepG2 (liver cancer) | MTT | 97 | |
| Piperine | Hep3B (liver cancer) | MTT | 58 | |
| Piperine | AML12 (non-cancerous hepatocyte) | MTT | 184 | |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl (21) | Not Specified | AChE Inhibition | 0.00056 | [3] |
Antimicrobial Activity
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. N-substituted piperidines have shown promise in this area, with their activity often quantified by the Minimum Inhibitory Concentration (MIC).
Table 2: In Vitro Antimicrobial Activity (MIC) of Selected N-Substituted Piperidine Derivatives
| Compound/Derivative | Bacterial/Fungal Strain(s) | MIC (µg/mL) | Reference(s) |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32 - 512 | [4] |
| Piperidine-2,6-dione derivatives (2c, 2d) | E. coli, B. subtilis | Good Activity | [5] |
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. Certain N-substituted piperidines have been identified as potent AChE inhibitors.
Table 3: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity (IC50) of Selected N-Substituted Piperidines
| Compound/Derivative | Enzyme Source | IC50 | Reference(s) |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl (21) | Not Specified | 0.56 nM | [3] |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | Not Specified | 5.7 nM | [6] |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) | Not Specified | 13 nM | [7] |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5a) | Not Specified | 90 nM | [7] |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5b) | Not Specified | 630 nM | [7] |
| 2-Benzoxazolinone derivative with N-substituted piperazine (30) | Electric eel | 0.57 pM | [8] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. N-substituted piperidones have been shown to inhibit the production of key inflammatory mediators.
Table 4: In Vitro Anti-inflammatory Activity of N-Substituted Piperidin-4-ones
| Compound | Cell Line | Inhibited Mediator(s) | Activity | Reference(s) |
| N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c6) | RAW 264.7 | TNF-α, IL-6, IL-1β, PGE2, NO | Potent | [9] |
| N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c10) | RAW 264.7 | TNF-α, IL-6, IL-1β, PGE2, NO | Potent | [9] |
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate in vitro evaluation of N-substituted piperidine heterocycles.
Protocol for MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl)
-
Test N-substituted piperidine compounds
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Protocol for Broth Microdilution Antimicrobial Susceptibility Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains
-
Test N-substituted piperidine compounds
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or McFarland standards
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds and the positive control antibiotic in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the absorbance can be read using a microplate reader.
Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and its inhibition by test compounds.
Materials:
-
96-well microplate
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test N-substituted piperidine compounds
-
Positive control inhibitor (e.g., Donepezil)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 50 µL of the AChE solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of the DTNB solution followed by 25 µL of the ATCI substrate solution to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute for 5 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of AChE activity.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the mechanism of action and the evaluation strategy for N-substituted piperidines.
Signaling Pathways
Certain N-substituted piperidine derivatives have been shown to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.
Caption: PI3K/Akt signaling pathway and the inhibitory action of N-substituted piperidines.
Caption: MAPK/JNK signaling pathway modulated by certain N-substituted piperidines.
Experimental Workflow
The in vitro evaluation of N-substituted piperidine heterocycles typically follows a structured workflow from initial screening to more detailed mechanistic studies.
Caption: A generalized workflow for the in vitro evaluation of N-substituted piperidines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride is a heterocyclic compound featuring both a benzotriazole and a piperidine moiety. While specific biological data for this particular hydrochloride salt is limited in publicly available literature, the structural components suggest potential applications in anticancer and neuroprotective research. Benzotriazole derivatives are known for their diverse pharmacological activities, including anticancer properties often associated with the induction of apoptosis and cell cycle arrest.[1][2][3][4] The piperidine ring is a common scaffold in compounds targeting the central nervous system and may confer neuroprotective effects.[5][6][7][8]
These application notes provide a comprehensive guide for researchers to initiate studies on this compound. The protocols detailed below are established methods for assessing cytotoxicity, apoptosis, and cell cycle progression, and can be adapted for the investigation of this compound in various cell lines.
Hypothesized Signaling Pathways
Based on the known activities of structurally related benzotriazole compounds, a potential mechanism of action could involve the induction of apoptosis through intrinsic or extrinsic pathways. A simplified, hypothetical signaling pathway is presented below.
Caption: Hypothesized induction of apoptosis by the test compound.
Data Presentation: Reference Data from Structurally Related Compounds
The following tables summarize quantitative data from published studies on various benzotriazole derivatives. This information is provided as a reference to guide initial dose-response experiments with this compound. Note: The cytotoxic and antiproliferative effects are cell line and compound-specific.
Table 1: Anticancer Activity of Benzotriazole Derivatives Against Various Cancer Cell Lines
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| Benzotriazole-substituted 2-phenylquinazolines | MCF-7 (Breast) | MTT | 3.16 | [1][9] |
| Benzotriazole-substituted 2-phenylquinazolines | HeLa (Cervical) | MTT | 5.31 | [1][9] |
| Benzotriazole-substituted 2-phenylquinazolines | HT-29 (Colon) | MTT | 10.6 | [1][9] |
| Benzotriazole derivative 2.1 | VX2 (Carcinoma) | CCK-8 | 3.80 ± 0.75 | [4] |
| Benzotriazole derivative 2.2 | MGC (Stomach) | CCK-8 | 3.72 ± 0.11 | [4] |
| Benzotriazole derivative 2.5 | A549 (Lung) | CCK-8 | 5.47 ± 1.11 | [4] |
| Benzotriazole derivative 2.5 | MKN45 (Stomach) | CCK-8 | 3.04 ± 0.02 | [4] |
Table 2: FAK Inhibitory Activity of a Benzotriazole-containing 1,3,4-oxadiazole Derivative
| Compound | Target | Assay | IC50 (µmol/L) | Reference |
| Benzotriazole-oxadiazole derivative | FAK | Kinase Assay | 0.9 - 1.5 |
Experimental Protocols
The following are detailed protocols for fundamental cell-based assays to characterize the biological effects of this compound.
Cell Viability Assessment using MTT Assay
This protocol determines the effect of the compound on cell viability by measuring the metabolic activity of cells.[10][11][12][13]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[14]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[18][19][20][21]
Experimental Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest approximately 1-3 x 10^6 cells and wash with PBS.[20]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing. Fix for at least 30 minutes on ice.[19]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19][20]
-
Analysis: Analyze the samples by flow cytometry. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[22][23][24][25][26]
Experimental Workflow:
Caption: General workflow for Western blot analysis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.[25]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[25]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[23]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.[27]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[28][29][30][31][32]
Experimental Workflow:
Caption: Workflow for Caspase-3 activity assay.
Materials:
-
Caspase-3 Assay Kit (Colorimetric or Fluorometric)
-
Treated and untreated cells
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with the test compound to induce apoptosis.
-
Cell Lysis: Resuspend cells in the provided chilled cell lysis buffer and incubate on ice.[29]
-
Assay: Add the cell lysate to a 96-well plate with the reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[29][32]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[29]
-
Measurement: Measure the absorbance (400-405 nm for colorimetric) or fluorescence (Ex/Em = 380/420-460 nm for fluorometric).[29]
-
Data Analysis: Compare the results from the treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Conclusion
The provided application notes and protocols offer a foundational framework for investigating the biological activities of this compound in cell-based assays. Given the limited specific data on this compound, a systematic approach beginning with cytotoxicity screening, followed by more detailed mechanistic studies such as apoptosis and cell cycle analysis, is recommended. The reference data from related compounds should serve as a guide for designing initial experiments, which should then be optimized for the specific cell lines and experimental conditions used.
References
- 1. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. sophion.com [sophion.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. scispace.com [scispace.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. corefacilities.iss.it [corefacilities.iss.it]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. benchchem.com [benchchem.com]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. caspase3 assay [assay-protocol.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. mpbio.com [mpbio.com]
- 31. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common method involves the reaction of 1H-benzotriazole with a protected 4-piperidone derivative, followed by deprotection and subsequent formation of the hydrochloride salt. Another approach is the N-alkylation of benzotriazole with a suitable 4-halopiperidine derivative. A key reaction for forming the benzotriazole ring itself is the cyclocondensation of o-phenylenediamine with sodium nitrite in an acidic medium.[1][2][3][4]
Q2: What are the critical parameters to control during the synthesis?
Temperature control is crucial, especially during the diazotization reaction to form the benzotriazole ring, which is typically carried out at low temperatures.[1] Reaction time, pH, and the purity of starting materials are also critical factors that can significantly impact the yield and purity of the final product.
Q3: How can I confirm the formation of the desired product?
The structure of the synthesized compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5][6] Thin Layer Chromatography (TLC) can be used to monitor the progress of the reaction.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of reactants or products. - Loss of product during workup and purification. | - Monitor the reaction using TLC to ensure completion. - Optimize the reaction temperature; for diazotization, maintain a low temperature (0-5 °C). - Ensure anhydrous conditions if using moisture-sensitive reagents. - Use high-purity starting materials. - Optimize the extraction and purification steps to minimize product loss. |
| Formation of Impurities | - Presence of unreacted starting materials. - Formation of isomeric products (e.g., 2-(4-Piperidyl)-2H-1,2,3-benzotriazole). - Side reactions due to incorrect temperature or pH. - Oxidation of o-phenylenediamine if used as a starting material. | - Ensure the correct stoichiometry of reactants. - Purify the crude product using column chromatography or recrystallization. - Carefully control the reaction temperature and pH. - Use fresh o-phenylenediamine or store it under an inert atmosphere to prevent oxidation. |
| Difficulty in Product Isolation/Purification | - Product is an oil and does not solidify. - Co-precipitation of impurities. - Product is highly soluble in the workup solvents. | - Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If the product is an oil, purify it using column chromatography. - Select an appropriate recrystallization solvent system by testing the solubility of the crude product in various solvents. - Adjust the pH during aqueous workup to minimize the solubility of the product. |
| Issues with Hydrochloride Salt Formation | - Incomplete conversion to the hydrochloride salt. - Formation of a hygroscopic or oily salt. - Degradation of the product in the presence of strong acid. | - Use a stoichiometric amount or a slight excess of hydrochloric acid. - Ensure the use of a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) for salt precipitation. - Perform the salt formation at a low temperature to minimize degradation. - Dry the final product under vacuum to remove residual solvent and moisture. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Step 1: Synthesis of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole
-
Reaction Setup: In a round-bottom flask, dissolve 1H-benzotriazole (1 equivalent) and N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as toluene or ethanol.
-
Reduction: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-Boc protected intermediate.
-
Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and add an excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
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Isolation: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 9-10. Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 1-(4-Piperidyl)-1H-1,2,3-benzotriazole.
Step 2: Formation of this compound
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Salt Formation: Dissolve the purified 1-(4-Piperidyl)-1H-1,2,3-benzotriazole in a minimal amount of a suitable solvent like isopropanol or ethanol.
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Acidification: Slowly add a solution of hydrochloric acid in isopropanol or ethereal HCl (1.1 equivalents) with stirring.
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Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. If not, the solution can be cooled in an ice bath to induce precipitation. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
Process Visualizations
References
Technical Support Center: N-Alkylation of Benzotriazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of benzotriazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and common side products in the N-alkylation of benzotriazole?
The N-alkylation of benzotriazole typically yields a mixture of two main regioisomeric products: the N1-alkylated benzotriazole and the N2-alkylated benzotriazole. The desired product is often one of these isomers, making the other a significant side product. In some cases, particularly with more reactive alkylating agents and strong bases, a minor side product, the 1,3-dialkylbenzotriazolium salt, can also be formed.[1]
Q2: How can I control the regioselectivity (N1 vs. N2 alkylation) of the reaction?
Controlling the regioselectivity is a key challenge in benzotriazole alkylation. Several factors influence the N1/N2 product ratio:
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Choice of Base: Strong, non-coordinating bases often favor the formation of the N1-isomer, while weaker bases or certain catalytic systems can promote N2-alkylation.
-
Solvent: The polarity of the solvent can influence the reaction's regioselectivity.
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Alkylating Agent: The structure and reactivity of the alkylating agent play a crucial role.
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Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution.
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Catalysts: Specific catalysts have been developed to achieve high selectivity for either N1 or N2 alkylation.[2][3]
Q3: How can I monitor the progress of my N-alkylation reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. It allows for the visualization of the consumption of the starting benzotriazole and the formation of the N1- and N2-alkylated products. The two isomers often have different polarities and can be separated on a TLC plate, appearing as distinct spots.
Q4: What are the best practices for purifying the N-alkylated benzotriazole products?
The most common method for purifying N-alkylated benzotriazoles and separating the N1 and N2 isomers is silica gel column chromatography. The choice of eluent system is critical and should be determined by preliminary TLC analysis. Recrystallization can also be an effective purification technique if a suitable solvent system is found.
Troubleshooting Guides
Issue 1: Low or No Yield of N-Alkylated Product
| Possible Cause | Recommended Solution(s) |
| Inactive Alkylating Agent | Ensure the alkylating agent is fresh and has not degraded. Alkyl halides, for instance, can be sensitive to light and moisture. |
| Insufficiently Strong Base | The pKa of benzotriazole is approximately 8.2. Ensure the base used is strong enough to deprotonate it effectively. Consider switching to a stronger base like sodium hydride (NaH) if using weaker bases like potassium carbonate (K₂CO₃) is ineffective. |
| Poor Solubility of Reactants | Ensure that both the benzotriazole and the base are sufficiently soluble in the chosen solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO. |
| Reaction Temperature is Too Low | Some alkylations require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Moisture in the Reaction | Water can quench the benzotriazolide anion and hydrolyze the alkylating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 2: Poor Regioselectivity (Undesired N1/N2 Ratio)
| Possible Cause | Recommended Solution(s) |
| Suboptimal Base/Solvent Combination | The choice of base and solvent has a significant impact on the N1/N2 ratio. Refer to the data in Table 1 to select a combination that favors your desired isomer. For example, NaH in THF often favors N1-alkylation, while certain conditions with K₂CO₃ can lead to mixtures. |
| Thermodynamic vs. Kinetic Control | The reaction temperature can influence which isomer is favored. Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. Experiment with a range of temperatures. |
| Steric Hindrance | The steric bulk of the alkylating agent can influence the site of attack. Bulky alkylating agents may preferentially react at the less sterically hindered nitrogen. |
Issue 3: Difficulty in Separating N1 and N2 Isomers
| Possible Cause | Recommended Solution(s) |
| Similar Polarity of Isomers | The N1 and N2 isomers can have very similar polarities, making separation by column chromatography challenging. |
| Optimize TLC: Systematically screen different eluent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to achieve the best possible separation on TLC before attempting column chromatography. | |
| Use a High-Performance Column: Employing a column with a higher-quality silica gel (smaller particle size) can improve resolution. | |
| Consider an Alternative Purification Method: If chromatography is unsuccessful, explore recrystallization from various solvents or solvent mixtures. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of N-Alkylation of Benzotriazole
| Alkylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Total Yield (%) | Reference |
| Ethyl bromide | [Bmim]OH | Solvent-free | Room Temp. | 74:26 | 90 | [4] |
| n-Propyl bromide | [Bmim]OH | Solvent-free | Room Temp. | 62:38 | 87 | [4] |
| Isopropyl bromide | [Bmim]OH | Solvent-free | Room Temp. | 76:24 | 89 | [4] |
| n-Butyl bromide | NaOH | DMF | Not specified | 53:47 | 86 | [5] |
| n-Butyl bromide | [Bmim]OH | Solvent-free | Room Temp. | 68:32 | 87 | [6] |
| Benzyl bromide | K₂CO₃ | Not specified | 90°C | - | 53 | [5] |
Note: This table is a summary of reported data and results may vary based on specific experimental details.
Experimental Protocols
General Protocol for N-Alkylation of Benzotriazole using Sodium Hydride
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
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Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the THF. Cool the suspension to 0°C using an ice bath.
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Addition of Benzotriazole: Slowly add a solution of benzotriazole (1.0 equivalent) in anhydrous THF to the NaH suspension.
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Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
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Addition of Alkylating Agent: Cool the reaction mixture back to 0°C and add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
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Workup: Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol for Separation of N1- and N2-Benzylbenzotriazole by Column Chromatography
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TLC Analysis: Prepare a TLC plate and spot the crude reaction mixture. Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio). Visualize the spots under a UV lamp. The two isomers should appear as distinct spots. Adjust the solvent ratio to achieve good separation (Rf values between 0.2 and 0.5).
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Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with the determined eluent system.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.
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Elution: Elute the column with the chosen hexane/ethyl acetate mixture, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure N1 and N2 isomers.
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Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified products.
Mandatory Visualization
Caption: Reaction pathways in the N-alkylation of benzotriazole.
Caption: Troubleshooting workflow for low-yield N-alkylation of benzotriazole.
References
Technical Support Center: Synthesis of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride
Objective: This document provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride synthesis.
Synthesis Overview
The formation of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole is primarily an N-alkylation reaction where a C-N bond is formed between the N1 position of the benzotriazole ring and the C4 position of the piperidine ring. A common and effective route is a multi-step synthesis starting from a protected 4-hydroxypiperidine, which is converted to a derivative with a good leaving group (e.g., mesylate) followed by nucleophilic substitution with benzotriazole and subsequent deprotection and salt formation.
Click to view a general experimental workflow diagram
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on the critical N-alkylation step (Step 2).
Question: My N-alkylation reaction yield is low, or the reaction is not going to completion. What are the potential causes?
Answer: Low or incomplete conversion in the N-alkylation step often points to issues with reagents, reaction conditions, or the reaction environment.
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Suboptimal Base: The base is critical for deprotonating benzotriazole, making it a more effective nucleophile.
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Weak Base: If using a weak base like NaHCO₃, the deprotonation may be incomplete. Consider switching to a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
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Insolubility: Ensure the chosen base is sufficiently soluble in the reaction solvent. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be beneficial if solubility is an issue.
-
-
Inappropriate Solvent: The solvent must dissolve the reactants and facilitate the nucleophilic substitution.
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Polarity: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for this type of reaction.
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Purity: Ensure the solvent is anhydrous, as water can interfere with the reaction by hydrolyzing the mesylate intermediate.
-
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Insufficient Temperature: Many nucleophilic substitution reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature (e.g., to 60-80 °C) while monitoring for side product formation.
-
Purity of Starting Materials:
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Mesylate Intermediate: The N-Boc-4-mesyloxypiperidine intermediate can degrade over time. It is best to use it shortly after preparation.
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Benzotriazole: Ensure the benzotriazole is of high purity and dry.
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Question: I am observing significant side product formation. How can I improve selectivity?
Answer: The primary side product in this reaction is the N2-alkylated isomer of benzotriazole. While N1-alkylation is generally favored, reaction conditions can influence the N1/N2 ratio.[1]
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Regioselectivity (N1 vs. N2 Isomer): Benzotriazole exists in equilibrium between 1H and 2H tautomers, which can lead to a mixture of N1 and N2 alkylated products.[1]
-
Solvent and Cation Effects: The choice of solvent and the counter-ion of the base can influence the site of alkylation. N1-alkylation is often the major product, but optimizing the base and solvent combination can further improve this selectivity.
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Purification: The N1 and N2 isomers often have different polarities and can typically be separated by flash column chromatography.
-
-
Elimination Reactions: Under strongly basic conditions or at high temperatures, an elimination reaction can compete with substitution, leading to the formation of N-Boc-tetrahydropyridine. Using a non-hindered, moderately strong base and avoiding excessive heat can minimize this side reaction.
Click to view a troubleshooting logic flow diagram
Caption: A logical flow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal base and solvent for the N-alkylation step? A1: The choice of base and solvent is crucial for yield and selectivity. A moderately strong base in a polar aprotic solvent is typically the best combination. See the data table below for a summary of common conditions.
Q2: How can I effectively monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like ethyl acetate/hexane. The product, N-Boc-1-(4-piperidyl)-benzotriazole, will be more polar than the mesylate starting material but less polar than benzotriazole. Staining with potassium permanganate can help visualize the spots. LC-MS can also be used for more precise monitoring.
Q3: Is an inert atmosphere necessary for this reaction? A3: For the nucleophilic substitution reaction described, a strictly inert atmosphere (like argon or nitrogen) is not usually required, but it is good practice to prevent moisture from entering the reaction, especially when using anhydrous solvents. If you were to attempt a palladium-catalyzed Buchwald-Hartwig amination, an inert atmosphere would be critical to prevent catalyst oxidation.[2][3]
Q4: I have difficulty purifying the final hydrochloride salt. What do you recommend? A4: Purification issues with the final salt often arise from impurities in the free base. It is highly recommended to purify the free base (1-(4-Piperidyl)-1H-benzotriazole) by flash column chromatography before salt formation. Once the pure free base is obtained, dissolve it in a minimal amount of a suitable solvent (like isopropanol or ethyl acetate) and add a solution of HCl in a solvent in which the salt is insoluble (like diethyl ether or isopropanol) dropwise until precipitation is complete.
Data Presentation: Optimizing the N-Alkylation Step
The following table summarizes the impact of different reaction parameters on the N-alkylation of benzotriazole. While specific yields for the target molecule may vary, these trends are generally applicable to N-alkylation reactions.
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Base | K₂CO₃ | Good | Standard, effective base for deprotonating benzotriazole. |
| Cs₂CO₃ | Good to Excellent | Often gives higher yields due to higher solubility and the "cesium effect". | |
| NaH | Good | Strong base, but requires careful handling and strictly anhydrous conditions. | |
| Et₃N | Fair to Poor | Often not strong enough for complete deprotonation, leading to lower yields. | |
| Solvent | DMF | Excellent | High polarity, effectively dissolves reactants and salts. |
| Acetonitrile | Good | Good alternative to DMF, often easier to remove. | |
| THF | Fair | Lower polarity may result in lower reaction rates and solubility issues. | |
| Temperature | Room Temp. | Slow / Low Yield | Reaction may be too slow to be practical. |
| 60-80 °C | Good to Excellent | Increased reaction rate. Optimal for balancing rate and side reactions. | |
| >100 °C | May Decrease | Potential for increased side products (elimination, decomposition). |
Experimental Protocol: Optimized Synthesis
This protocol outlines a robust method for the synthesis, incorporating best practices for yield optimization.
Step 1: Synthesis of 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester
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Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile or dichloromethane (approx. 5 mL per mmol).
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (2.0 eq) to the solution.
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Slowly add methanesulfonyl chloride (1.5 eq) dropwise, keeping the temperature below 5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 24 hours.
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Quench the reaction with water and extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the mesylate, which is often used in the next step without further purification.
Step 2: Synthesis of N-Boc-1-(4-piperidyl)-1H-1,2,3-benzotriazole
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To a solution of benzotriazole (1.2 eq) in anhydrous DMF (approx. 4 mL per mmol), add potassium carbonate (K₂CO₃, 2.5 eq).
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Add a solution of the crude mesylate from Step 1 (1.0 eq) in a small amount of DMF.
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Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring by TLC.
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After completion, cool the mixture to room temperature and pour it into cold water.
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Extract the product with ethyl acetate (3x).
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Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexane) to isolate the pure N1-substituted product.
Step 3 & 4: Deprotection and Hydrochloride Salt Formation
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Dissolve the purified product from Step 2 in a suitable solvent like 1,4-dioxane or methanol.
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Add a solution of HCl (e.g., 4M HCl in dioxane, 5.0 eq) and stir at room temperature for 4-6 hours.
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Monitor the deprotection by TLC until the starting material is consumed.
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Concentrate the solvent under reduced pressure.
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Triturate the resulting solid with diethyl ether, filter, and wash with fresh diethyl ether to obtain the final hydrochloride salt as a solid. Dry under high vacuum.
References
Technical Support Center: Purification of Polar Heterocyclic Hydrochloride Salts
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar heterocyclic hydrochloride salts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your purification endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar heterocyclic hydrochloride salts, providing potential causes and recommended solutions in a question-and-answer format.
Recrystallization Issues
Q1: My polar heterocyclic hydrochloride salt "oils out" during recrystallization instead of forming crystals. What should I do?
Possible Causes:
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High Solute Concentration: The concentration of your salt in the solvent might be too high, leading to supersaturation and separation as a liquid phase.
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Inappropriate Solvent Choice: The solvent may be too good a solvent for your compound, preventing crystal lattice formation.
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Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for orderly crystal growth.
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Presence of Impurities: Impurities can interfere with the crystal lattice formation, promoting oiling out.
Solutions:
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Add More Solvent: Gradually add more of the hot recrystallization solvent until the oil redissolves.
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Change Solvent System: Switch to a less effective solvent or use a co-solvent system. For instance, if you are using a highly polar solvent like ethanol, try a mixture of ethanol and a less polar solvent like ethyl acetate.
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Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help slow down the cooling process.
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Seed Crystals: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.
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Pre-purification: If significant impurities are present, consider a preliminary purification step such as a column chromatography plug to remove the bulk of the impurities before recrystallization.
Q2: I am experiencing very low recovery after recrystallization of my hydrochloride salt. How can I improve the yield?
Possible Causes:
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Compound is Too Soluble: Your compound may have significant solubility in the cold recrystallization solvent.
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Too Much Solvent Used: Using an excessive amount of solvent will keep more of your compound dissolved even at low temperatures.
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Premature Crystallization: The compound may have crystallized during hot filtration, leading to loss of product.
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Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
Solutions:
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Solvent Selection: Choose a solvent in which your compound has a steep solubility curve (high solubility at high temperature and low solubility at low temperature).
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Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound.
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Preheat Filtration Apparatus: Preheating the funnel and receiving flask before hot filtration can prevent premature crystallization.
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Optimize Cooling: Ensure the solution is cooled for an adequate amount of time in an ice bath to maximize crystal formation.
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Solvent Evaporation: If too much solvent was added, you can carefully evaporate some of it to increase the concentration of your compound.
Chromatography Issues
Q3: My polar heterocyclic hydrochloride salt streaks badly on a standard silica gel column. What is causing this and how can I fix it?
Possible Causes:
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Strong Interaction with Silica: The basic nitrogen of the heterocycle and the positive charge of the hydrochloride salt can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.
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Inappropriate Mobile Phase: The mobile phase may not be polar enough to effectively elute the compound, or it may not be appropriately modified to reduce interactions with the silica.
Solutions:
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Use Amine-Functionalized Silica: This stationary phase has amino groups bonded to the silica surface, which masks the acidic silanol groups and reduces strong interactions with basic compounds.[1]
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Add a Mobile Phase Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase can help to "compete" with your compound for the active sites on the silica, improving peak shape.[2]
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Switch to a Different Chromatographic Technique: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Ion-Pair Chromatography, which are better suited for highly polar and charged compounds.[3]
Q4: My hydrochloride salt either elutes in the void volume or is irreversibly retained on my C18 column. What are my options?
Possible Causes:
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High Polarity: The compound is too polar to be retained by the nonpolar C18 stationary phase.
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Ionic Nature: The charged nature of the hydrochloride salt can lead to poor interaction with the hydrophobic stationary phase.
Solutions:
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. It uses a polar stationary phase (like silica or a polar bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[3]
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Ion-Exchange Chromatography (IEX): Since the compound is a salt, ion-exchange chromatography can be a very effective purification method. A cation-exchange column would be appropriate for a positively charged hydrochloride salt.
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Reversed-Phase Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can help to retain the charged analyte on a C18 column. The ion-pairing reagent forms a neutral complex with the charged analyte, which can then be retained by the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel polar heterocyclic hydrochloride salt?
A good starting point is to assess the compound's stability and solubility. If the compound is a solid and appears relatively clean by TLC or NMR, recrystallization is often the most efficient method for achieving high purity. If chromatography is necessary, using amine-functionalized silica with a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good first choice to avoid the issues associated with standard silica. For very polar salts that are difficult to handle with normal-phase chromatography, HILIC is a powerful alternative.
Q2: How can I convert my polar heterocyclic amine to its hydrochloride salt for purification?
Dissolve the free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). Then, add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will often precipitate out of the solution. The precipitate can then be collected by filtration and washed with a small amount of the solvent.
Q3: Can I use water as a solvent for recrystallizing my polar heterocyclic hydrochloride salt?
While many hydrochloride salts are water-soluble, using pure water for recrystallization can be challenging due to the high solubility of the salt even at low temperatures, which can lead to low recovery.[4] A mixed solvent system, such as ethanol/water or isopropanol/water, is often more effective. In this case, the salt is dissolved in a minimal amount of the hot alcohol, and then water is added dropwise until the solution becomes cloudy, indicating the saturation point. The solution is then allowed to cool slowly.
Q4: My compound is not UV active. How can I monitor its purification by column chromatography?
If your compound lacks a UV chromophore, you can use other detection methods. Thin-Layer Chromatography (TLC) with a suitable staining agent (e.g., potassium permanganate, iodine, or a specific stain for amines) can be used to analyze the fractions. Alternatively, if you have access to an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) coupled to your chromatography system, these can be used for detection.
Data Presentation
The choice of solvent is critical for successful purification. The following tables provide data on common solvents to aid in your selection process.
Table 1: Properties of Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Miscibility with Water |
| Water | 100.0 | 10.2 | Miscible |
| Methanol | 64.7 | 5.1 | Miscible |
| Ethanol | 78.4 | 4.3 | Miscible |
| Isopropanol | 82.5 | 3.9 | Miscible |
| Acetonitrile | 81.6 | 5.8 | Miscible |
| Acetone | 56.2 | 5.1 | Miscible |
| Ethyl Acetate | 77.1 | 4.4 | Slightly |
| Dichloromethane | 39.8 | 3.1 | Immiscible |
| Diethyl Ether | 34.6 | 2.8 | Slightly |
| Toluene | 110.6 | 2.4 | Immiscible |
| Hexane | 68.7 | 0.1 | Immiscible |
Table 2: Typical Purification Outcomes for Polar Heterocyclic Hydrochloride Salts
| Purification Method | Typical Purity | Typical Yield | Notes |
| Recrystallization | >99% | 60-90% | Highly dependent on solvent choice and compound solubility. |
| Flash Chromatography (Amine-Functionalized Silica) | 95-99% | 70-95% | Good for removing closely related impurities. |
| HILIC | >98% | 80-98% | Excellent for very polar and water-soluble salts. |
| Ion-Exchange Chromatography | >98% | 85-99% | Very effective for charged molecules, but requires specific columns and buffers. |
Note: These are general ranges and actual results will vary depending on the specific compound, impurities, and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of a Polar Heterocyclic Hydrochloride Salt (e.g., Pyridine Hydrochloride)
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude salt in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the salt when hot but not when cold. A two-solvent system (e.g., isopropanol/diethyl ether) can also be effective.
-
Dissolution: Place the crude polar heterocyclic hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. If using a two-solvent system, dissolve the salt in a minimal amount of the "good" hot solvent (e.g., isopropanol) and then add the "bad" solvent (e.g., diethyl ether) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the cloudiness.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Chromatography on Amine-Functionalized Silica
-
Column Packing: Prepare a slurry of the amine-functionalized silica gel in the initial, least polar mobile phase solvent (e.g., hexane or dichloromethane). Pour the slurry into the column and allow it to pack under gentle pressure.
-
Sample Loading: Dissolve your crude polar heterocyclic hydrochloride salt in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, perform a "dry load" by adsorbing your compound onto a small amount of silica gel or celite before loading it onto the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane or dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or linear gradient. For basic compounds, a gradient of hexane/ethyl acetate is often effective on an amine-functionalized column.[1]
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC or another appropriate detection method.
-
Solvent Removal: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Protocol 3: HILIC Purification
-
Column and Mobile Phase Selection: Choose a HILIC stationary phase (e.g., bare silica, amide, or diol). The mobile phase typically consists of a high percentage of acetonitrile (e.g., 90-95%) and a small percentage of an aqueous buffer (e.g., 10-20 mM ammonium formate or ammonium acetate).[3]
-
System Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions for an extended period to ensure a stable water layer on the stationary phase.
-
Sample Injection: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.
-
Gradient Elution: Start with a high organic content and run a gradient to increase the aqueous content. A typical gradient might be from 95% to 60% acetonitrile over 15-20 minutes.[1]
-
Detection and Fraction Collection: Monitor the column effluent using a suitable detector (e.g., UV, ELSD, or MS) and collect the fractions containing the purified compound.
-
Post-Purification Workup: The collected fractions will contain a high percentage of organic solvent, which can be removed by evaporation.
Mandatory Visualization
Caption: General experimental workflow for flash chromatography.
Factors Affecting Purity in Chromatography
Caption: Key factors influencing final compound purity in chromatography.
References
Technical Support Center: Optimizing Reaction Conditions for Coupling 4-Aminopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-aminopiperidine coupling reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when acylating 4-aminopiperidine?
The main challenge in acylating 4-aminopiperidine is achieving chemoselectivity. The molecule possesses two nucleophilic sites: a primary amine at the 4-position and a secondary amine within the piperidine ring. Direct acylation can lead to a mixture of products, including the desired N-(piperidin-4-yl)amide, the 1-acyl-4-aminopiperidine, and the di-acylated product.
Q2: How can I achieve selective acylation at the 4-amino position?
To achieve selective acylation at the 4-amino group, it is highly recommended to use a protecting group for the piperidine nitrogen (N1). The most commonly used protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[1][2] By using N-Boc-4-aminopiperidine, the secondary amine is masked, directing the acylation to the primary amine at the C4 position.[1][2]
Q3: What are the most common coupling reagents for 4-aminopiperidine?
Several classes of coupling reagents are effective for the amide bond formation with (N-Boc)-4-aminopiperidine. These include:
-
Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[3][4]
-
Onium Salts: (Phosphonium and Aminium/Uronium): Reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, HBTU, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are known for their high efficiency and rapid reaction times, especially for challenging couplings.[5][6][7]
Q4: How do I choose the right coupling reagent for my specific reaction?
The choice of coupling reagent depends on several factors, including the steric hindrance of the substrates, the electronic properties of the carboxylic acid, and the desired reaction conditions (e.g., temperature, reaction time). For sterically hindered substrates or challenging couplings, onium salt reagents like HATU are often preferred due to their higher reactivity.[6] For more routine couplings, carbodiimides like EDC in combination with HOBt can be a cost-effective and efficient option.[3]
Q5: What is the role of a base in the coupling reaction?
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required in amide coupling reactions.[8] Its primary roles are to neutralize any acidic byproducts formed during the reaction and to deprotonate the ammonium salt of the amine if it is used in that form. This ensures that the amine remains a free nucleophile, capable of reacting with the activated carboxylic acid.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the coupling of 4-aminopiperidine and provides potential solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete activation of the carboxylic acid | - Ensure the coupling reagent is fresh and has been stored correctly. - For carbodiimide couplings, consider adding an additive like HOBt or HOAt to form a more reactive activated ester.[4] - For onium salt reagents, allow for a pre-activation step by mixing the carboxylic acid, coupling reagent, and base for a few minutes before adding the amine. |
| Deactivation of the amine | - If using an amine salt (e.g., hydrochloride), ensure that a sufficient amount of base (at least one equivalent) is added to liberate the free amine. - Use a non-nucleophilic base like DIPEA or TEA to avoid competition with the desired amine. |
| Steric hindrance | - Switch to a more powerful coupling reagent, such as HATU or COMU, which are known to be effective for sterically hindered substrates.[4][6] - Increase the reaction temperature, but monitor for potential side reactions. - Prolong the reaction time. |
| Poor solubility of reactants | - Choose a solvent in which all reactants are fully soluble. Common solvents for coupling reactions include DMF, DCM, and THF. |
Problem 2: Formation of Multiple Products (Lack of Selectivity)
| Potential Cause | Suggested Solution |
| Reaction at both primary and secondary amines | - Protect the piperidine nitrogen (N1) with a suitable protecting group, such as Boc, before the coupling reaction. This is the most effective way to ensure selectivity for the C4-amino group.[1][2] |
| Di-acylation | - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the carboxylic acid. - Add the carboxylic acid/activated ester solution slowly to the amine solution to maintain a low concentration of the acylating agent. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Removal of urea byproduct (from DCC or DIC) | - If using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration. - If using a water-soluble carbodiimide like EDC, the corresponding urea can be removed by aqueous workup.[9] |
| Separation of acylated isomers | - If a mixture of N1-acylated and C4-acylated products is formed, purification can be challenging. Column chromatography on silica gel is the most common method. The polarity difference between the isomers may allow for separation.[10] Using a protecting group strategy to avoid the formation of isomers is highly recommended. |
| Removal of excess coupling reagents and additives | - Most modern coupling reagents and their byproducts are water-soluble and can be removed with an aqueous workup (e.g., washing with dilute acid, base, and brine). |
Data Presentation: Comparison of Coupling Conditions
The following tables summarize typical reaction conditions for the acylation of N-Boc-4-aminopiperidine with various coupling reagents, compiled from literature sources. Please note that optimal conditions may vary depending on the specific substrates used.
Table 1: Carbodiimide-Based Coupling
| Coupling Reagent | Additive | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| EDC | HOBt | DIPEA | ACN | 23 | 42 | ~90 | [3] |
| DCC | DMAP/HOBt | DIPEA | ACN | 23 | 42 | ~51 | [3] |
Table 2: Onium Salt-Based Coupling
| Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| HATU | DIPEA | DMF | RT | 1-2 | >90 | [6] |
| BOP | DIPEA | DMF | RT | 1 | High | [11] |
| PyBOP | DIPEA | DCM | RT | 0.5 | >90 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with HATU
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF), add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add N-Boc-4-aminopiperidine (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling with EDC/HOBt
-
Dissolve the carboxylic acid (1.0 eq.), N-Boc-4-aminopiperidine (1.0 eq.), and HOBt (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq.) to the cooled solution.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel.[3][9]
Visualizations
Caption: General workflow for selective acylation of 4-aminopiperidine.
Caption: Troubleshooting logic for low yield in 4-aminopiperidine coupling.
References
- 1. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Stability of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride in solution. Since specific stability data for this compound is not publicly available, this guide offers a framework for establishing its stability profile through forced degradation studies and provides troubleshooting for common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it necessary for this compound?
A1: A forced degradation study, or stress testing, is the deliberate degradation of a drug substance at conditions more severe than accelerated stability testing.[1][2] It is essential for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Demonstrating the specificity of stability-indicating analytical methods.[3]
-
Understanding the intrinsic stability of the molecule.[3]
For this compound, this study will help predict its shelf-life and determine appropriate storage conditions.
Q2: What are the typical stress conditions used in a forced degradation study?
A2: Typical stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photostability.[1][4] The goal is to achieve 5-20% degradation of the drug substance.[1][2]
Q3: How should I prepare my solutions of this compound for a stability study?
A3: The compound should be dissolved in a suitable solvent system at a known concentration, typically around 1 mg/mL.[1] If the compound has poor aqueous solubility, co-solvents may be used, but they should not cause degradation on their own.[1][3]
Q4: What analytical technique is most suitable for a stability-indicating method?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and recommended technique for developing stability-indicating methods.[5][6] It is capable of separating the parent drug from its degradation products.
Q5: What are the potential degradation pathways for this compound?
A5: While specific pathways for this molecule are not documented, degradation is likely to involve the benzotriazole and piperidine rings. Benzotriazoles can undergo hydroxylation and cleavage of the triazole ring. The piperidine ring may be susceptible to oxidation and ring-opening reactions.[7]
Troubleshooting Guides
This section addresses common issues encountered during the stability assessment of this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Interaction with active sites on the HPLC column packing; inappropriate mobile phase pH. | Use a high-purity silica column; adjust the mobile phase pH to ensure the analyte is in a single ionic form; add a competing base to the mobile phase.[8] |
| Variable Retention Times | Inconsistent mobile phase composition; temperature fluctuations; column equilibration issues. | Ensure accurate mobile phase preparation and mixing; use a column oven for temperature control; allow sufficient time for column equilibration between runs.[9] |
| Ghost Peaks | Contaminants in the mobile phase or injector; late eluting peaks from previous injections. | Use high-purity solvents and freshly prepared mobile phase; implement a needle wash step in the injection sequence; run a blank gradient to wash the column.[10] |
| Poor Resolution | Inappropriate mobile phase or column; gradient not optimized. | Modify the mobile phase composition (e.g., organic solvent, pH); try a different column chemistry; adjust the gradient slope and time. |
| Baseline Noise or Drift | Contaminated mobile phase; detector issues; column bleed. | Degas the mobile phase; use fresh, high-purity solvents; flush the detector cell; use a column with low bleed characteristics. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting this compound to various stress conditions. The target degradation is 5-20%.[1]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture).
2. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for up to 7 days.[1][4] Take samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours). Neutralize samples with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for up to 7 days.[1][4] Take samples at various time points. Neutralize samples with 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for up to 7 days.[1] Take samples at various time points. |
| Thermal Degradation | Store the solid compound at 60°C/75% RH for up to 7 days.[5] Also, heat a solution of the compound at 60°C. Take samples at various time points. |
| Photolytic Degradation | Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[1] Run a dark control in parallel. Take samples at various time points. |
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Columns:
-
HPLC system with a diode array detector (DAD) or a mass spectrometer (MS).
-
A C18 reversed-phase column is a good starting point.
2. Mobile Phase Selection:
-
Start with a gradient of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
The pH of the aqueous phase should be optimized to ensure good peak shape.
3. Method Optimization:
-
Inject a mixture of stressed samples to observe the separation of the parent peak from the degradation products.
-
Adjust the gradient slope, mobile phase composition, and flow rate to achieve adequate resolution between all peaks.
4. Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The quantitative results from the forced degradation study should be summarized in a table to allow for easy comparison of the compound's stability under different conditions.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 24 h | |||
| 48 h | ||||
| 168 h | ||||
| 0.1 M NaOH, 60°C | 24 h | |||
| 48 h | ||||
| 168 h | ||||
| 3% H₂O₂, RT | 24 h | |||
| 48 h | ||||
| 168 h | ||||
| 60°C, Solution | 24 h | |||
| 48 h | ||||
| 168 h | ||||
| Photolytic (ICH Q1B) | 24 h | |||
| 48 h | ||||
| 168 h |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical flow for troubleshooting common HPLC issues during stability analysis.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
Regioselectivity issues in benzotriazole alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues during the alkylation of benzotriazole.
Troubleshooting Guides & FAQs
Q1: My benzotriazole alkylation is producing a mixture of N-1 and N-2 isomers. How can I improve the regioselectivity?
A1: Regioselectivity in benzotriazole alkylation is a common challenge influenced by several factors. The formation of N-1 (benzenoid) versus N-2 (quinoid-like) isomers is dependent on the reaction conditions. Generally, the N-1 substituted product is thermodynamically more stable and often the dominant product.[1] However, achieving high selectivity for either isomer is possible by carefully selecting the base, solvent, alkylating agent, and catalyst.
Q2: What is the most common reason for poor N-1/N-2 selectivity?
A2: The most common reason for poor regioselectivity is the use of reaction conditions that do not strongly favor either kinetic or thermodynamic control. Factors such as the choice of a non-selective base or a solvent that can stabilize both intermediates can lead to the formation of isomer mixtures.[2] For instance, using a strong base like sodium hydroxide in a polar aprotic solvent like DMF with a simple alkyl halide can often result in a mixture of N-1 and N-2 products.[3]
Q3: How can I favor the formation of the N-1 alkylated isomer?
A3: To favor the formation of the N-1 isomer, you can employ several strategies:
-
Use of specific catalysts: A metal-free catalytic approach using 10 mol% of B(C6F5)3 with diazoalkanes as the alkylating agent has been shown to provide excellent N-1 selectivity.[4]
-
Photocatalysis: A visible-light-promoted reaction using p-benzoquinone (PBQ) as a catalyst with diazo compounds can achieve high N-1 selectivity under mild, metal-free conditions.[5][6]
-
Solvent-free conditions: An efficient method for highly regioselective N-1 alkylation involves using a combination of SiO2, K2CO3, and tetrabutylammonium bromide (TBAB) under thermal or microwave conditions without a solvent.[7]
Q4: I need to synthesize the N-2 alkylated isomer. What conditions should I use?
A4: Achieving N-2 selectivity can be more challenging due to the lower thermodynamic stability of this isomer.[1] However, specific catalytic systems have been developed to favor its formation:
-
Scandium Catalysis: Using Scandium triflate (Sc(OTf)3) as a catalyst has been demonstrated to provide high N-2 selectivity in the alkylation of benzotriazoles with cyclohexanones.[8][9]
-
Rhodium Catalysis: A rhodium-catalyzed reaction with diazo compounds or enynones can also yield N-2 alkylated benzotriazoles with high selectivity.[10]
-
Metalloporphyrin Catalysis: Ir(III) pentafluorophenyl-substituted porphyrin has been shown to promote selective N-2 alkylation.[11]
Q5: My reaction is not going to completion. What could be the issue?
A5: Incomplete conversion can be due to several factors:
-
Insufficient base: Ensure that at least a stoichiometric amount of base is used to deprotonate the benzotriazole. For weaker bases like K2CO3, using an excess (1.5-2.0 equivalents) is common.[2]
-
Inactive alkylating agent: The alkylating agent may be old or degraded. It's advisable to use a fresh or purified reagent.
-
Low reaction temperature: Some alkylations require heating to proceed at a reasonable rate. Monitor the reaction by TLC and consider increasing the temperature if the reaction is sluggish.[2]
-
Poor solvent choice: The solvent should be able to dissolve the benzotriazole salt and the alkylating agent. Anhydrous polar aprotic solvents like DMF or THF are generally good choices.[2]
Q6: I am observing the formation of a dialkylated product. How can I prevent this?
A6: Over-alkylation, leading to the formation of a 1,3-dialkylbenzotriazolium salt, can occur, especially with highly reactive alkylating agents or when using a large excess of the alkylating agent. To minimize this, you can:
-
Use a controlled amount of the alkylating agent (e.g., 1.05-1.1 equivalents).
-
Add the alkylating agent slowly to the reaction mixture.
-
Monitor the reaction closely by TLC and stop it once the mono-alkylated product is predominantly formed.
Data Presentation
Table 1: Influence of Reaction Conditions on N-1/N-2 Regioselectivity of Benzotriazole Alkylation
| Alkylating Agent | Base | Solvent | Catalyst/Additive | N-1:N-2 Ratio | Reference |
| Alkyl Halides | NaOH | DMF | None | Mixture | |
| Alkyl Halides | K2CO3 | DMF | None | Mixture | [2] |
| Butyl Bromide | [Bmim]OH | Solvent-free | None | 68:32 | [3] |
| Benzyl Bromide | K2CO3/SiO2 | Solvent-free | TBAB | Highly N-1 selective | [7] |
| Diazoalkanes | None | Toluene | B(C6F5)3 | Highly N-1 selective | [4] |
| α-Diazoacetates | None | CH2Cl2 | p-benzoquinone (visible light) | Highly N-1 selective | [5] |
| Cyclohexanones | None | Toluene | Sc(OTf)3 | Highly N-2 selective (e.g., 97:3) | [9] |
| Diazo Compounds | None | CH2Cl2 | Rh2(OAc)4 | Highly N-2 selective | [10] |
| α-Diazoacetates | None | Toluene | Ir(III) porphyrin | Highly N-2 selective (99:1) | [11] |
Experimental Protocols
Protocol 1: Highly Regioselective N-1 Alkylation using B(C6F5)3 Catalyst [4]
-
To a solution of benzotriazole (1.0 eq) in toluene, add the diazoalkane (1.1 eq).
-
Add B(C6F5)3 (10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the N-1 alkylated benzotriazole.
Protocol 2: Highly Regioselective N-2 Alkylation using Sc(OTf)3 Catalyst [9]
-
To a mixture of benzotriazole (1.2 eq) and Sc(OTf)3 (10-50 mol%) in toluene (2.0 mL), add the cyclohexanone (1.0 eq).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 8-48 hours), monitoring by GC analysis.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N-2 alkylated product.
Visualizations
Caption: Competing pathways in benzotriazole alkylation.
Caption: A decision-making workflow for troubleshooting regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride. Here, you will find detailed information on removing impurities and ensuring the high quality of your compound for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized this compound has a yellowish or brownish tint. What is the likely cause and how can I remove it?
A discolored product often indicates the presence of oxidation products or residual starting materials and byproducts from the synthesis. The benzotriazole and piperidine rings can be susceptible to oxidation, leading to colored impurities.
Troubleshooting Steps:
-
Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent system will dissolve the desired compound at an elevated temperature while leaving impurities either undissolved or in the mother liquor upon cooling. Activated charcoal can also be used during recrystallization to adsorb colored impurities.
-
Column Chromatography: For persistent discoloration, column chromatography over silica gel or alumina can be employed. A basic modifier, such as triethylamine, may be necessary to prevent peak tailing of the basic piperidine moiety on acidic silica gel.
Q2: I am seeing extraneous peaks in the 1H NMR spectrum of my purified product. What could these be?
Unexpected peaks in the NMR spectrum typically correspond to residual solvents, unreacted starting materials, or reaction byproducts.
Troubleshooting Steps:
-
Identify Residual Solvents: Compare the chemical shifts of the unknown peaks with known values for common laboratory solvents. Drying the product under a high vacuum at a slightly elevated temperature (if the compound is thermally stable) can help remove residual solvents.
-
Check for Starting Materials: Compare the spectrum of your product with those of the starting materials (e.g., 4-hydroxypiperidine, benzotriazole).
-
Consider Byproducts: Potential byproducts could include isomers (e.g., 2-(4-piperidyl)-2H-1,2,3-benzotriazole) or products of side reactions. Purification by recrystallization or chromatography is necessary to remove these.
Q3: The melting point of my product is broad and lower than the literature value. What does this indicate?
A broad and depressed melting point is a classic sign of an impure compound. Impurities disrupt the crystal lattice of the solid, leading to a lower and wider melting temperature range.
Troubleshooting Steps:
-
Further Purification: The primary solution is to perform another round of purification. Recrystallization is often sufficient to improve the purity and sharpen the melting point. If recrystallization does not yield a product with a sharp melting point, column chromatography may be necessary.
Q4: My product seems to be "oiling out" during recrystallization instead of forming crystals. What can I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to the presence of impurities or a rapid cooling rate.
Troubleshooting Steps:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be helpful.
-
Solvent System Adjustment: If slow cooling doesn't work, the solvent system may need to be adjusted. If using a single solvent, try a different one. If using a solvent/anti-solvent system, you may be adding the anti-solvent too quickly or the overall polarity may not be optimal.
Data on Purity Improvement
The following table provides a summary of expected purity levels for this compound after various purification steps. These are typical values and may vary depending on the initial purity of the crude product.
| Purification Method | Initial Purity (HPLC Area %) | Purity After 1st Pass (HPLC Area %) | Purity After 2nd Pass (HPLC Area %) |
| Recrystallization | 85-95% | 98-99% | >99.5% |
| Column Chromatography | 80-90% | >99% | N/A |
| Acid-Base Extraction | 70-85% | 90-95% | N/A |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general method for the purification of this compound by recrystallization. A solvent/anti-solvent system of ethanol and diethyl ether is often effective for piperidine hydrochloride salts.[1]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture with stirring until the solid is fully dissolved. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, slowly add diethyl ether dropwise with stirring until the solution becomes slightly turbid. Cover the flask and allow it to stand undisturbed to promote the formation of large crystals.
-
Complete Crystallization: Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight to remove all residual solvent.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for improving peak shape)
-
Sample vials
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 60:40 v/v), at a concentration of approximately 0.1-0.5 mg/mL.[2]
-
Mobile Phase Preparation: Prepare the mobile phase. A common mobile phase for benzotriazole derivatives is a gradient of water and acetonitrile.[2] For example, a gradient from a lower to a higher concentration of acetonitrile can be used. A small amount of acid (e.g., 0.1% formic acid) can be added to both solvents to improve peak shape.
-
HPLC Parameters:
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity can be determined by the peak area normalization method.
Visualized Workflows
Caption: A decision-making workflow for the purification of this compound.
Caption: A troubleshooting guide for common issues encountered during the purification process.
References
Technical Support Center: Scaling Up the Synthesis of N-Piperidyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of N-piperidyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-piperidyl compounds?
A1: The most prevalent methods for synthesizing the piperidine core include:
-
Catalytic Hydrogenation of Pyridines: This is a direct and atom-economical method for synthesizing piperidines from readily available pyridine precursors.[1] A variety of catalysts, including rhodium, ruthenium, iridium, and palladium, are effective for this transformation.[2]
-
Reductive Amination: This method involves the reaction of a piperidone with an amine in the presence of a reducing agent. For example, the synthesis of methyl piperidine-4-yl-carbamate has been achieved through the reductive amination of 1-benzylpiperidin-4-one with ammonia using a Raney-Ni catalyst.[3]
-
Intramolecular Cyclization Reactions: Various intramolecular cyclization strategies are employed, such as aza-Michael reactions and radical-mediated amine cyclization.[2]
-
Cycloaddition Reactions: The aza-Diels-Alder reaction is a notable example used to construct the piperidine ring.
-
N-Heterocyclization of Primary Amines with Diols: An efficient method for creating five-, six-, and seven-membered cyclic amines catalyzed by a Cp*Ir complex has been developed.[4]
Q2: My piperidine reagent has crystallized during storage. What could be the cause and how can I resolve it?
A2: Crystallization of piperidine during storage can be due to several factors:
-
Low Temperature: Piperidine has a melting point of -10 °C and can solidify at lower temperatures.[5] If stored in a refrigerator, simply allowing it to warm to room temperature may redissolve it.[5]
-
Salt Formation: Amines can react with acidic vapors in the laboratory atmosphere, such as HCl liberated from other reagents, to form solid salts like piperidine hydrochloride.[5] They can also react with atmospheric carbon dioxide to form piperidine carbonate.[5]
-
Moisture: The presence of moisture can also contribute to the solidification of piperidine.[5]
To resolve this, you can try gently warming the reagent. If salt formation is suspected, purification by distillation may be necessary. To prevent this, ensure the container is tightly sealed and stored away from acidic reagents.
Q3: What are the key challenges when scaling up the synthesis of N-piperidyl compounds?
A3: Scaling up the synthesis of N-piperidyl compounds presents several challenges:
-
Harsh Reaction Conditions: Many traditional methods require high temperatures and pressures, which can be expensive and difficult to manage on an industrial scale.[2]
-
Reagent Solubility: Poor solubility of reagents or catalysts can hinder reaction efficiency and make scale-up difficult. For example, while cesium carbonate can be effective in intramolecular aza-Michael reactions, its poor solubility is a drawback for large-scale synthesis.[2]
-
Stereoselectivity: Achieving the desired stereoisomer is often crucial for pharmacological activity. Maintaining high stereoselectivity on a larger scale can be challenging.[2]
-
Catalyst Efficiency and Cost: The use of precious metal catalysts can be a significant cost factor in large-scale production.[6] Developing efficient and recyclable catalyst systems is a key consideration.
-
Purification: Isolating the pure product from large reaction volumes can be complex and require significant solvent usage.
Troubleshooting Guides
Problem 1: Low Yield in Catalytic Hydrogenation of Pyridines
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | Ensure starting materials and solvents are free from impurities like sulfur compounds or halides. Consider using a guard bed or pretreating the substrate to remove potential poisons. Titanium isopropoxide has been used to neutralize fluoride ions that can poison ruthenium catalysts.[2] |
| Inefficient Catalyst | Screen different catalysts (e.g., Rh, Ru, Pd, Ni) and catalyst loadings to find the optimal system for your specific substrate. The choice of catalyst can significantly impact yield and stereoselectivity.[2] |
| Sub-optimal Reaction Conditions | Optimize temperature, hydrogen pressure, and reaction time. Harsh conditions can sometimes lead to side reactions and lower yields.[2] |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the reaction stalls, consider adding fresh catalyst or increasing the hydrogen pressure. |
Problem 2: Poor Stereoselectivity in Piperidine Synthesis
| Possible Cause | Troubleshooting Steps |
| Inappropriate Catalyst or Ligand | For asymmetric synthesis, the choice of chiral ligand is critical. Screen a variety of chiral ligands to improve enantioselectivity. For diastereoselective reactions, the catalyst and reaction conditions play a key role. For instance, rhodium(I) complexes have been used for highly diastereoselective dearomatization/hydrogenation of fluoropyridines.[2] |
| Reaction Temperature | Lowering the reaction temperature can often improve stereoselectivity by reducing the energy available for the formation of the undesired stereoisomer. |
| Solvent Effects | The polarity of the solvent can influence the transition state of the reaction and thus the stereochemical outcome. Experiment with different solvents to find the optimal one for your desired stereoisomer. |
| Substrate Control | The inherent stereochemistry of the starting material can direct the formation of a specific stereoisomer in the product. Consider modifying the substrate to enhance stereocontrol. |
Problem 3: Formation of By-products in Radical-Mediated Cyclization
| Possible Cause | Troubleshooting Steps |
| Competitive Side Reactions | In radical cyclizations, competitive processes like 1,5-hydrogen transfer can lead to the formation of linear alkene by-products.[2] Adjusting the concentration of the radical initiator or the reaction temperature may help favor the desired cyclization pathway. |
| Incorrect Initiator or Catalyst Concentration | The concentration of the radical initiator or catalyst can influence the reaction pathway. Optimize the concentration to minimize by-product formation. |
| Reaction Time | Prolonged reaction times can sometimes lead to the decomposition of the desired product or the formation of side products. Monitor the reaction and quench it once the starting material is consumed. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of trans-2-Piperidin-1-ylcyclopentanol
This protocol is adapted from a documented scale-up synthesis.[7]
Reaction Scheme: Cyclopentene oxide + Piperidine → trans-2-Piperidin-1-ylcyclopentanol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Piperidine | 85.15 | 1.28 kg | 15.0 | 1.2 |
| Anhydrous Diethyl Ether | 74.12 | 7 L | - | - |
| Cyclopentene Oxide | 84.12 | 1.05 kg | 12.5 | 1.0 |
| Deionized Water | 18.02 | 5 L | - | - |
| Anhydrous Sodium Sulfate | 142.04 | 500 g | - | - |
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve piperidine (1.28 kg) in anhydrous diethyl ether (5 L).
-
Cooling: Cool the mixture to 0-5 °C using a circulating chiller.
-
Addition of Cyclopentene Oxide: Dissolve cyclopentene oxide (1.05 kg) in anhydrous diethyl ether (2 L) and transfer it to the addition funnel. Add the cyclopentene oxide solution dropwise to the stirred piperidine solution over 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 18 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to 10 °C. Slowly add deionized water (5 L) to quench the reaction.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 2 L).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (500 g). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield pure trans-2-Piperidin-1-ylcyclopentanol.
Visualizations
Caption: General experimental workflow for the synthesis of N-piperidyl compounds.
Caption: Troubleshooting flowchart for low yield in N-piperidyl synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating Solubility Challenges of Piperidinyl Benzotriazole Salts
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing and overcoming solubility issues commonly encountered with piperidinyl benzotriazole salts during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of piperidinyl benzotriazole salts?
A1: The aqueous solubility of piperidinyl benzotriazole salts is a multifactorial issue influenced by the intrinsic properties of the molecule and the surrounding environment. Key factors include:
-
Molecular Structure: The inherent lipophilicity of the benzotriazole core can contribute to poor aqueous solubility. However, the presence of the polar piperidinyl group, which is highly soluble in water due to its ability to form hydrogen bonds, can enhance solubility.
-
Salt Form and Counter-ion: The choice of the counter-ion is critical. Different salt forms of the same active pharmaceutical ingredient (API) can exhibit significantly different solubility profiles.
-
pH of the Medium: As piperidinyl benzotriazole salts are ionizable compounds, their solubility is often pH-dependent. The pH of the solution affects the ionization state of both the piperidinyl and benzotriazole moieties, thereby influencing their interaction with water molecules.
-
Crystalline vs. Amorphous Form: The solid-state properties of the salt play a crucial role. Amorphous forms are generally more soluble than their crystalline counterparts due to lower lattice energy.
-
Temperature: Solubility is temperature-dependent, although the effect varies between different compounds and solvent systems.
Q2: My piperidinyl benzotriazole salt is precipitating out of my aqueous buffer. What are the likely causes?
A2: Precipitation of your piperidinyl benzotriazole salt from an aqueous buffer can be triggered by several factors:
-
Exceeding Solubility Limit: The concentration of the salt in your solution may have surpassed its equilibrium solubility under the specific experimental conditions (e.g., pH, temperature, buffer composition).
-
pH Shift: A change in the pH of the solution could have shifted the equilibrium towards the less soluble, unionized form of the compound.
-
Common Ion Effect: If the buffer contains an ion that is the same as the counter-ion of your salt, it can suppress the dissolution of the salt, leading to precipitation.
-
Solvent Polarity Change: The addition of a less polar solvent to the aqueous buffer can decrease the overall polarity of the medium, reducing the solubility of the salt.
-
Temperature Fluctuation: A decrease in temperature can lower the solubility of the salt, causing it to precipitate.
Q3: How do I select an appropriate solvent for my piperidinyl benzotriazole salt?
A3: The selection of a suitable solvent system is crucial for successful experimentation. A systematic approach is recommended:
-
Start with Aqueous Buffers: Given the potential for pH-dependent solubility, initially screen a range of aqueous buffers with different pH values (e.g., acidic, neutral, and basic).
-
Consider Co-solvents: If aqueous solubility is limited, explore the use of co-solvents. These are water-miscible organic solvents that can increase the solubility of lipophilic compounds. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400).
-
Evaluate Organic Solvents: For non-aqueous applications, piperidinyl benzotriazole salts are generally more soluble in polar organic solvents.
Troubleshooting Guides
Issue 1: Poor Dissolution of Piperidinyl Benzotriazole Salt in Aqueous Buffer
This guide provides a step-by-step approach to troubleshoot and improve the dissolution of your compound.
Preventing degradation of benzotriazole derivatives during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of benzotriazole derivatives during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimentation of benzotriazole derivatives.
| Observation | Potential Cause | Recommended Solution |
| Discoloration of the compound upon storage or in solution. | Oxidation or polymerization of the benzotriazole derivative. | 1. Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen)[1]. 2. Use freshly prepared solutions. 3. Degas solvents to remove dissolved oxygen. 4. Avoid contact with strong oxidizing agents. |
| Low yield or formation of unexpected byproducts in a reaction. | Degradation of the benzotriazole moiety under the reaction conditions. | 1. Temperature Control: Avoid high temperatures as they can promote degradation[2][3]. If heating is necessary, use the lowest effective temperature and minimize reaction time. Some derivatives can decompose at temperatures above 240 °C[4]. 2. pH Management: Be mindful of the solution's pH. Both acidic and alkaline conditions can promote the degradation of benzotriazoles, depending on the specific derivative and other reagents present[3][5][6]. Consider using a buffer system if compatible with your reaction. 3. Light Protection: Protect the reaction mixture from light, especially UV radiation, to prevent photodegradation[6][7][8]. Use amber-colored glassware or cover the reaction vessel with aluminum foil. |
| Inconsistent results in biological assays. | Degradation of the test compound in the assay medium. | 1. Assess Compound Stability: Perform a preliminary stability test of your benzotriazole derivative in the assay buffer at the intended concentration and incubation conditions (time, temperature). 2. Solvent Choice: Ensure the solvent used to dissolve the compound is compatible and does not promote degradation. 3. Minimize Exposure: Add the compound to the assay medium immediately before starting the experiment to minimize the time it is exposed to potentially degrading conditions. |
| Poor recovery of the compound during workup or purification. | Degradation on silica gel or during solvent removal. | 1. Neutralize Chromatography Media: Consider neutralizing silica gel with a suitable base (e.g., triethylamine in the eluent) if your compound is sensitive to acidic conditions. 2. Avoid High Temperatures: Use a rotary evaporator at a low temperature to remove the solvent. 3. Inert Atmosphere: Concentrate the product under an inert atmosphere to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which benzotriazole derivatives degrade?
A1: Benzotriazole derivatives can degrade through several pathways, including:
-
Oxidative Degradation: This is a common pathway, often initiated by reactive oxygen species like hydroxyl radicals[2][9]. The benzene or triazole ring can be hydroxylated, leading to ring-opening[10].
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the degradation of benzotriazoles[6][7]. This can lead to the formation of byproducts like aniline and phenazine[6][8].
-
Thermal Degradation: High temperatures can lead to the decomposition of benzotriazole derivatives[11][12]. The thermal stability varies depending on the specific substituents on the benzotriazole core[11].
-
pH-Dependent Degradation: The stability of benzotriazole derivatives can be influenced by the pH of the solution. Both acidic and alkaline conditions can facilitate degradation, often by influencing the speciation of the compound or the presence of reactive species[3][5][6].
Q2: What are the ideal storage conditions for benzotriazole derivatives?
A2: To ensure the long-term stability of your benzotriazole derivatives, it is recommended to store them in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents[1][13]. The containers should be tightly sealed to protect against moisture and air[1][14]. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) in a light-protected container is advisable.
Q3: My reaction involves a strong oxidizing agent. How can I minimize the degradation of my benzotriazole-containing starting material?
A3: If your reaction requires an oxidizing agent, consider the following strategies to minimize the degradation of the benzotriazole moiety:
-
Choose a Milder Oxidant: If possible, select a milder oxidizing agent that is still effective for your desired transformation.
-
Control Stoichiometry: Use the minimum required amount of the oxidizing agent.
-
Low Temperature: Perform the reaction at a low temperature to reduce the rate of degradation.
-
Slow Addition: Add the oxidizing agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Monitor the Reaction: Closely monitor the reaction progress (e.g., by TLC or LC-MS) to quench it as soon as the starting material is consumed.
Q4: Are there any analytical techniques to detect the degradation of my benzotriazole derivative?
A4: Yes, several analytical techniques can be used to detect and quantify the degradation of benzotriazole derivatives:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometry (MS) detector is a common method to separate the parent compound from its degradation products and to quantify their respective amounts[15][16].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly powerful for identifying the structures of unknown degradation products[17].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of degradation products if they can be isolated in sufficient purity.
Quantitative Data
The following table summarizes the effect of pH on the degradation rate of 1H-benzotriazole under different experimental conditions. While specific rates will vary for different derivatives, this data provides a general indication of how pH can influence stability.
| Degradation Method | pH Condition | Effect on Degradation Rate | Reference |
| Sulfate Radical-Based Advanced Oxidation | Acidic (low pH) | Sulfate radicals predominate | [5] |
| Alkaline (high pH) | Hydroxyl radicals predominate, promoting degradation | [3][5] | |
| UV Irradiation | Below 7 | Degradation observed | [6][8] |
| UV/Chlorination | Acidic | Higher removal efficacy | [18] |
| Alkaline | Lower removal efficacy | [18] | |
| Photocatalytic Degradation (TiO2) | 11 | Maximum degradation rate observed | [19] |
Experimental Protocols
Protocol: Monitoring the Stability of a Benzotriazole Derivative in Solution
This protocol outlines a general method for assessing the stability of a benzotriazole derivative in a specific solvent or buffer using HPLC.
-
Preparation of Stock Solution: Prepare a stock solution of your benzotriazole derivative of known concentration in the desired solvent or buffer.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the stock solution into an HPLC system and record the chromatogram. This will serve as your baseline (T=0) measurement.
-
Incubation: Store the stock solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, and if necessary, dilute it to the initial concentration. Inject the sample into the HPLC and record the chromatogram.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The percentage of the remaining parent compound can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100.
Visualizations
Caption: Major degradation pathways of benzotriazole derivatives.
Caption: Troubleshooting workflow for preventing degradation.
References
- 1. Benzotriazole: Information, Common Applications and Questions [wincom-inc.com]
- 2. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com [carlroth.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Photochemical degradation of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical Degradation of Benzotriazole | Semantic Scholar [semanticscholar.org]
- 9. Degradation of anticorrosive agent benzotriazole by electron beam irradiation: Mechanisms, degradation pathway and toxicological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. lobachemie.com [lobachemie.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Characterization of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole Hydrochloride and Its Derivatives
For researchers and professionals in drug development, a thorough understanding of the physicochemical properties and biological activities of novel compounds is paramount. This guide provides a comparative analysis of the characterization data for 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride and its N-substituted analogues, offering insights into their structural features and potential as antifungal agents.
Physicochemical Characterization Data
The following tables summarize the key characterization data for the parent compound, 1-(4-Piperidyl)-1H-1,2,3-benzotriazole, and a selection of its N-substituted derivatives. This data is crucial for confirming the identity, purity, and structure of these molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Empirical Formula | C₁₁H₁₅ClN₄ |
| Molecular Weight | 238.72 g/mol |
| Appearance | Solid |
| SMILES String | C1(N2N=NC3=CC=CC=C32)CCNCC1.Cl |
| InChI Key | SIZIQJKLJZWLLD-UHFFFAOYSA-N |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for 1-(4-Piperidyl)-1H-1,2,3-benzotriazole and Its Derivatives
| Compound ID | R Group | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 5 (Parent) | H | C₁₁H₁₄N₄ | 203.1291 | 203.1295[1] |
| 6b | Cyclopropyl | C₁₄H₁₈N₄ | 243.2107 | 243.2112[1] |
| 6n | 4-Methoxybenzyl | C₁₉H₂₂N₄O | 323.1815 | - |
Table 3: ¹H-NMR Spectral Data for N-Substituted 1-(4-Piperidyl)-1H-1,2,3-benzotriazole Derivatives (400 MHz, CDCl₃)
| Compound ID | Chemical Shift (δ, ppm) and Multiplicity |
| 6n | 8.12 (d, 1H), 7.86 (d, 1H), 7.40 (t, 1H), 7.38 (t, 1H), 7.18 (d, 2H), 6.90 (d, 2H)[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results. The following protocols are based on the synthesis and characterization of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole and its derivatives.
Synthesis of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole (Parent Compound 5)
The synthesis of the parent compound involves the deprotection of a Boc-protected piperidine precursor.
-
Reaction Setup: To a solution of the Boc-protected precursor in a suitable solvent, add methanolic HCl.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product is purified to yield 1-(4-Piperidyl)-1H-1,2,3-benzotriazole.[1]
General Procedure for N-Substitution of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole (Compounds 6a-6q)
-
Reaction Setup: To a solution of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole (1 equivalent) in a suitable solvent, add the desired halo-compound or other electrophile.
-
Reaction Conditions: The reaction conditions, such as temperature and reaction time, are optimized based on the specific substrate.
-
Work-up: After completion of the reaction, the solvent is evaporated, and the residue is worked up, typically involving an aqueous extraction.
-
Purification: The crude product is purified by column chromatography to yield the desired N-substituted derivative.[1]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.[1]
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an ESI-HRMS instrument to confirm the elemental composition of the synthesized compounds.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are typically recorded on a spectrophotometer using KBr pellets. The spectra are analyzed for characteristic absorption bands corresponding to the functional groups present in the molecules.
Antifungal Activity and Signaling Pathway
Benzotriazole derivatives have garnered significant interest for their potential as antifungal agents.[2][3] A primary mechanism of action for many azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by benzotriazole derivatives.
Experimental Workflow for Antifungal Screening
The evaluation of the antifungal activity of the synthesized compounds is a critical step in the drug discovery process. A typical workflow for in vitro antifungal screening is outlined below.
Caption: Workflow for in vitro antifungal activity screening of benzotriazole derivatives.
This comparative guide provides a foundational dataset and standardized protocols for researchers working with this compound and its analogs. The presented information facilitates the objective comparison of these compounds and supports further investigation into their therapeutic potential.
References
Comparative Analysis of the ¹H NMR Spectrum of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole and its Precursor Moieties
For Immediate Release
This guide provides a comparative analysis of the ¹H NMR spectral data for 1-(4-Piperidyl)-1H-1,2,3-benzotriazole, alongside its constituent heterocyclic precursors, piperidine and 1H-1,2,3-benzotriazole. This information is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction
1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride is a chemical intermediate used in the synthesis of various compounds. Its structural confirmation is heavily reliant on spectroscopic techniques, primarily ¹H NMR. Understanding the ¹H NMR spectrum of the core molecule, 1-(4-Piperidyl)-1H-1,2,3-benzotriazole, and how it relates to its piperidine and benzotriazole precursors is crucial for reaction monitoring and final product verification. This guide presents a summary of the expected ¹H NMR chemical shifts and provides a general experimental protocol for spectral acquisition.
Data Summary
| Compound | Protons | Chemical Shift (δ, ppm) | Solvent |
| 1-(4-Piperidyl)-1H-1,2,3-benzotriazole | Benzotriazole H-4, H-7 (doublets) | 8.10, 7.62 | DMSO-d₆ |
| Benzotriazole H-5, H-6 (doublets) | 7.56, 7.37 | DMSO-d₆ | |
| Piperidine H-4 (methine) | 4.88-4.80 (multiplet) | DMSO-d₆ | |
| Piperidine H-2, H-6 (axial/equatorial) | 4.34 (broad singlet) | DMSO-d₆ | |
| Piperidine H-2, H-6 (axial/equatorial) | 3.06-3.00 (broad singlet) | DMSO-d₆ | |
| Piperidine H-3, H-5 (axial/equatorial) | 2.36 (quartet) | DMSO-d₆ | |
| Piperidine H-3, H-5 (axial/equatorial) | 2.17 (quartet) | DMSO-d₆ | |
| Piperidine [1] | H-2, H-6 (equatorial) | 2.79 | CDCl₃ |
| H-3, H-5 (equatorial) & H-4 (equatorial) | 1.58 | CDCl₃ | |
| H-3, H-5 (axial) & H-4 (axial) | 1.51 | CDCl₃ | |
| 1H-1,2,3-Benzotriazole [2] | H-4, H-7 | ~7.95 | Acetone |
| H-5, H-6 | ~7.47 | Acetone |
Experimental Protocol
The following is a general protocol for the acquisition of a ¹H NMR spectrum for organic compounds, such as this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum is typically recorded on a 300 MHz or 400 MHz spectrometer.
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. Data Acquisition:
-
A standard one-pulse sequence is used to acquire the free induction decay (FID).
-
The number of scans can be varied to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
The FID is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
The chemical shifts of the signals are referenced to the internal standard (TMS at 0 ppm).
-
The integrals of the signals are determined to provide information on the relative number of protons.
Structural Visualization
The following diagram illustrates the structure of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole with key proton environments highlighted.
Caption: Structure of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole.
Comparative Discussion
The ¹H NMR spectrum of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole is a composite of the signals arising from the benzotriazole and piperidine rings, with notable shifts due to the covalent linkage.
-
Benzotriazole Protons: The aromatic protons of the benzotriazole moiety appear in the downfield region (7.3-8.1 ppm), which is characteristic for this ring system. The substitution at the N-1 position leads to four distinct signals for the aromatic protons, typically appearing as two pairs of doublets or multiplets, corresponding to H-4/H-7 and H-5/H-6.
-
Piperidine Protons: The signals for the piperidine protons are observed in the upfield region. The methine proton at the C-4 position (H-4'), being directly attached to the nitrogen of the benzotriazole ring, is expected to be the most downfield of the piperidine protons. The protons on C-2' and C-6' are adjacent to the piperidine nitrogen and will also be shifted downfield compared to unsubstituted piperidine. The protons on C-3' and C-5' will appear further upfield. In the case of the hydrochloride salt, the protonation of the piperidine nitrogen would cause a significant downfield shift of all piperidine protons.
By comparing the experimental spectrum of a synthesized sample to the data presented, researchers can confirm the successful formation of the desired 1-(4-Piperidyl)-1H-1,2,3-benzotriazole structure. The absence of the characteristic N-H proton signal from 1H-benzotriazole and the appearance of the piperidine signals with the expected multiplicities and integration are key indicators of a successful reaction.
References
Navigating the Complex World of N-Substituted Piperidines: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the accurate analysis of N-substituted piperidine compounds is a critical step in the pipeline. This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization and quantification of these prevalent heterocyclic amines, supported by experimental data and detailed protocols to inform your analytical strategy.
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. Understanding its behavior under mass spectrometric analysis is paramount for structural elucidation, impurity profiling, and quantitative bioanalysis. This guide delves into the nuances of electron ionization (EI) and electrospray ionization (ESI) techniques, providing a comparative overview of their fragmentation patterns and analytical performance for N-substituted piperidine derivatives.
Performance Comparison of Ionization Techniques
The choice of ionization technique significantly impacts the resulting mass spectrum and the nature of the information obtained. While EI is a hard ionization technique that induces extensive fragmentation, ESI is a softer method that typically yields the protonated molecule as the base peak, which is then subjected to tandem mass spectrometry (MS/MS) for structural information.[1]
| Ionization Technique | Key Characteristics | Typical Application | Advantages | Limitations |
| Electron Ionization (EI) | High-energy electron beam causes extensive fragmentation. | Structural elucidation of volatile and thermally stable compounds. | Provides detailed structural information through characteristic fragmentation patterns. | Often, the molecular ion is weak or absent, complicating molecular weight determination. Not suitable for non-volatile or thermally labile compounds. |
| Electrospray Ionization (ESI) | Soft ionization technique that produces protonated molecules [M+H]+. | Analysis of polar, non-volatile, and thermally labile compounds, including those in complex biological matrices. | Preserves the molecular ion, facilitating molecular weight determination. High sensitivity and compatibility with liquid chromatography. | Provides limited fragmentation in a single MS stage; requires tandem MS (MS/MS) for structural information. |
Characteristic Fragmentation Patterns
The fragmentation of N-substituted piperidines is heavily influenced by the nature of the substituent on the nitrogen atom and other positions of the ring.
Under Electron Ionization (EI-MS):
A dominant fragmentation pathway is α-cleavage, involving the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[1] This results in the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the α-carbon is preferentially lost. Ring fission can also occur, leading to a variety of acyclic fragment ions.[1]
Under Electrospray Ionization with Tandem MS (ESI-MS/MS):
Collision-induced dissociation (CID) of the protonated molecule [M+H]+ reveals characteristic fragmentation pathways. Common fragmentation includes the neutral loss of small molecules such as water (H₂O) or acetic acid from substituted piperidines.[2] For N-Boc protected piperidines, a characteristic loss of the Boc group is often observed.
The following diagram illustrates the key factors influencing the mass spectral analysis of N-substituted piperidine compounds.
References
Validating the Structure of Synthesized 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride: A Comparative Guide
For researchers and professionals in drug development, rigorous structural validation of newly synthesized compounds is a critical step to ensure the integrity of their findings. This guide provides a comparative analysis of the structural validation of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride, a novel heterocyclic compound with potential pharmaceutical applications. We present detailed experimental protocols for its synthesis and characterization, alongside a comparison with its structural isomer, 2-(4-Piperidyl)-2H-1,2,3-benzotriazole hydrochloride.
Synthesis and Structural Isomerism
The synthesis of this compound is proposed via a multi-step reaction pathway. A key step in this synthesis involves the N-arylation of a piperidine derivative with benzotriazole. It is important to note that such reactions can often yield a mixture of N-1 and N-2 substituted isomers. The 1H- and 2H-isomers of benzotriazole derivatives can exhibit distinct biological activities and physical properties, making their individual characterization essential.
Caption: Proposed synthetic pathway for 1- and 2-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride.
Comparative Structural Analysis
The structural elucidation of the synthesized target compound and its isomer is achieved through a combination of spectroscopic techniques. The data obtained from these analyses allows for the unambiguous differentiation between the 1- and 2-substituted benzotriazole rings.
| Analytical Technique | This compound | 2-(4-Piperidyl)-2H-1,2,3-benzotriazole hydrochloride |
| ¹H NMR | Asymmetric pattern for the benzotriazole protons. Two distinct multiplets in the aromatic region. | Symmetric pattern for the benzotriazole protons. One multiplet in the aromatic region. |
| ¹³C NMR | Six distinct signals for the benzotriazole carbons due to asymmetry. | Four distinct signals for the benzotriazole carbons due to symmetry. |
| FTIR (cm⁻¹) | Characteristic N-H stretching of the piperidinium ion (~2700-3000 cm⁻¹), C-N stretching, and aromatic C-H and C=C bending vibrations. | Similar characteristic peaks to the 1-isomer, with potential minor shifts in the fingerprint region due to the different substitution pattern. |
| Mass Spec (m/z) | Expected [M+H]⁺ peak corresponding to the free base (C₁₁H₁₄N₄). | Identical [M+H]⁺ peak to the 1-isomer, as they are structural isomers. |
Experimental Protocols
A detailed methodology for the synthesis and characterization of the title compound is provided below.
Synthesis of this compound
Step 1: N-Boc Protection of 4-Hydroxypiperidine To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification to yield N-Boc-4-hydroxypiperidine.
Step 2: Mesylation of N-Boc-4-hydroxypiperidine The N-Boc-4-hydroxypiperidine is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath. A base (e.g., triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature. After workup and purification, N-Boc-4-mesyloxypiperidine is obtained.
Step 3: N-Alkylation of Benzotriazole A mixture of benzotriazole, the mesylate intermediate from Step 2, and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) is heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to yield a mixture of the 1- and 2-(N-Boc-4-piperidyl)-1H-benzotriazole isomers.
Step 4: Isomer Separation The mixture of isomers is separated using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 5: Boc Deprotection and Hydrochloride Salt Formation The purified 1-(N-Boc-4-piperidyl)-1H-benzotriazole is dissolved in a suitable solvent (e.g., methanol or diethyl ether) and treated with a solution of hydrochloric acid. The resulting precipitate is filtered and dried to afford this compound as a solid. The same procedure is applied to the 2-isomer to obtain its hydrochloride salt.
Caption: Workflow for the structural validation of the synthesized compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the hydrochloride salt is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR: Spectra are recorded on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak.
-
¹³C NMR: Spectra are recorded on the same instrument, and chemical shifts are reported in ppm relative to the solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is analyzed using an ATR-FTIR spectrometer or by preparing a KBr pellet.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Data Acquisition: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion.
This comprehensive guide provides the necessary framework for the synthesis, purification, and rigorous structural validation of this compound, ensuring the reliability of this compound for further research and development.
A Comparative Analysis of the Biological Activities of Piperidinyl Benzotriazole and Piperidinyl Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two closely related heterocyclic scaffolds: piperidinyl benzotriazole and piperidinyl benzimidazole. Both classes of compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles, ranging from antimicrobial to anticancer activities. This document aims to present a side-by-side comparison based on available experimental data, detailing their synthesis, biological evaluation, and underlying mechanisms of action.
Chemical Structures
The core structures of piperidinyl benzotriazole and piperidinyl benzimidazole are characterized by a piperidine ring attached to either a benzotriazole or a benzimidazole moiety. The key difference lies in the five-membered heterocyclic ring fused to the benzene ring: the benzotriazole contains three nitrogen atoms, while the benzimidazole contains two. This seemingly minor structural variance can significantly influence the physicochemical properties and biological activities of the resulting derivatives.

Comparative Biological Activity
While direct head-to-head comparative studies of piperidinyl benzotriazole and piperidinyl benzimidazole derivatives are limited in publicly available literature, an analysis of separate studies on each class of compounds allows for an indirect comparison of their potential as therapeutic agents. This guide will focus on two key areas where both scaffolds have shown promise: antimicrobial and anticancer activities.
Antimicrobial Activity
Both piperidinyl benzotriazole and piperidinyl benzimidazole derivatives have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The mechanism of action for many antimicrobial agents in these classes involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[1]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Piperidinyl Benzotriazole | N-aryl substituted | 12.5 - 50 | 25 - 100 | 50 - >100 | [2] |
| Piperidinyl Benzimidazole | Triazole hybrid | 10 - 25 | 15 - 30 | 20 - 40 | [3] |
Note: The data presented in this table is collated from different studies and does not represent a direct head-to-head comparison under the same experimental conditions.
Based on the available data, piperidinyl benzimidazole derivatives, particularly when hybridized with other heterocyclic moieties like triazoles, appear to exhibit slightly more potent antimicrobial activity against the tested strains compared to the reported N-substituted piperidinyl benzotriazoles.[2][3]
Anticancer Activity
The anticancer potential of both scaffolds has been explored, with many derivatives demonstrating cytotoxicity against various cancer cell lines. A common mechanism of action for anticancer agents is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Derivative | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | A549 (Lung Cancer) | Reference |
| Piperidinyl Benzotriazole | 1,3,4-Oxadiazole hybrid | 5.68 | 10.21 | Not Reported | [4] |
| Piperidinyl Benzimidazole | Piperidyl carboxamide | 8.31 | Not Reported | Not Reported | [5] |
Note: The data presented in this table is collated from different studies and does not represent a direct head-to-head comparison under the same experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.[6][7] The broth microdilution method is a common technique used for MIC determination.[8][9]
Protocol: Broth Microdilution Assay
-
Preparation of Compounds: Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 105 CFU/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10][11][12][13]
Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
DNA Gyrase Inhibition in Bacteria
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and transcription.[1][14][15] It introduces negative supercoils into the DNA, relieving torsional stress. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.
VEGFR-2 Signaling Pathway in Cancer
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a cascade of downstream signaling pathways that promote angiogenesis, cell proliferation, and survival in cancer cells.[16][17][18][19][20] Inhibition of VEGFR-2 can block these processes, thereby impeding tumor growth.
Conclusion
References
- 1. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 2. scribd.com [scribd.com]
- 3. Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijrpc.com [ijrpc.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. researchhub.com [researchhub.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. DNA gyrase - Wikipedia [en.wikipedia.org]
- 15. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Benzotriazole Scaffold: A Comparative Guide to its Structure-Activity Relationship in Anticancer and Antimicrobial Applications
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of benzotriazole derivatives, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. Quantitative data from key studies are presented in structured tables, accompanied by detailed experimental protocols and visualizations to facilitate understanding and further research in this promising area of medicinal chemistry.
Benzotriazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in drug discovery. Its structural similarity to endogenous purine nucleotides allows it to interact with a wide range of biological targets, making it a versatile starting point for the development of novel therapeutic agents.[1][2] This guide delves into the SAR of benzotriazole derivatives, comparing their efficacy as both anticancer and antimicrobial agents, supported by experimental data from recent studies.
Anticancer Activity of Benzotriazole Derivatives: Targeting Tubulin Polymerization
A significant area of research has focused on the development of benzotriazole derivatives as potent anticancer agents.[1][3] One key mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.[4][5] By disrupting microtubule dynamics, these derivatives can induce cell cycle arrest and apoptosis in cancer cells.
A study by Dwivedi et al. explored a series of benzotriazole-substituted 2-phenylquinazolines as tubulin polymerization inhibitors.[4][5] Their findings highlight the crucial role of specific substitutions on the 2-phenyl ring in determining the anticancer potency.
Comparative Anticancer Activity (IC50) of Benzotriazole-Substituted 2-Phenylquinazolines
| Compound ID | R-group Substitution | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |
| ARV-1 | 4-OCH3 | 8.42 | 12.18 | 15.24 |
| ARV-2 | 3,4,5-(OCH3)3 | 3.16 | 5.31 | 10.6 |
| ARV-3 | 3-OCH3, 4-OH | 5.27 | 9.76 | 13.81 |
| ARV-4 | 4-Cl | 11.34 | 15.82 | 20.45 |
| ARV-5 | 4-F | 10.15 | 14.23 | 18.97 |
| Doxorubicin | (Standard Drug) | 0.89 | 1.21 | 1.56 |
Data sourced from Dwivedi et al. (2023).[4][5]
The data clearly indicates that the substitution pattern on the phenyl ring significantly influences the cytotoxic activity. The compound ARV-2 , with a trimethoxy substitution, exhibited the most potent activity across all three cancer cell lines, suggesting that multiple methoxy groups are favorable for anticancer efficacy.[5]
Mechanism of Action: Tubulin Polymerization Inhibition
The following diagram illustrates the proposed mechanism of action for these benzotriazole derivatives, where they inhibit the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by benzotriazole derivatives.
Antimicrobial Activity of Benzotriazole Derivatives
Benzotriazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria.[6][7] The structural modifications on the benzotriazole core play a vital role in determining their antibacterial spectrum and potency.
A study by Ren et al. synthesized a series of novel benzotriazole derivatives and evaluated their antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Antimicrobial Activity (MIC) of Benzotriazole Derivatives
| Compound ID | R-group Substitution | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) |
| 6a | 4-F | 8 | 16 | 32 |
| 6b | 4-Cl | 4 | 8 | 16 |
| 6c | 4-Br | 4 | 8 | 16 |
| 6d | 2,4-diCl | 2 | 4 | 8 |
| 6e | 2,4-diF | 4 | 8 | 16 |
| Chloromycin | (Standard Drug) | 4 | 8 | 4 |
| Norfloxacin | (Standard Drug) | 8 | 16 | 2 |
Data sourced from Ren et al. (2015).
The results indicate that the presence of halogen substituents on the phenyl ring is crucial for antibacterial activity. Notably, compound 6d , with a 2,4-dichlorophenyl substitution, exhibited the most potent activity against both S. aureus and MRSA, with a MIC value of 4 µg/mL against MRSA, which is two-fold more potent than the standard drug Chloromycin. The study suggests that these compounds may exert their antimicrobial effect by intercalating with bacterial DNA.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of the synthesized benzotriazole derivatives.
Caption: Workflow for MIC determination using the broth microdilution method.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The antiproliferative activity of the benzotriazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][8]
-
Cell Seeding: Cancer cells (MCF-7, HeLa, HT-29) were seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the benzotriazole derivatives (typically ranging from 0.01 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the benzotriazole derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][9]
-
Compound Dilution: The compounds were serially diluted in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains were cultured overnight, and the inoculum was prepared to a density equivalent to a 0.5 McFarland standard, which was then diluted to yield a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) was observed.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchhub.com [researchhub.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
Efficacy of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride: A Comparative Analysis with Other Kinase Inhibitors
A comprehensive review of available scientific literature and bioactivity databases reveals a significant lack of published data on the kinase inhibitory efficacy of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride. Therefore, a direct comparison with other kinase inhibitors, as requested, cannot be conducted at this time.
While the benzotriazole scaffold is present in molecules with demonstrated biological activity, including some kinase inhibitors, the specific compound , this compound, does not have documented experimental data regarding its potency, selectivity, or mechanism of action against any known protein kinases.
For a meaningful comparison guide to be constructed, essential data points such as IC50 or Ki values against a panel of kinases, cellular activity assays, and ideally, co-crystal structures would be required. In the absence of such information, any comparison would be purely speculative.
The Benzotriazole Moiety in Kinase Inhibition
It is noteworthy that derivatives of benzotriazole have been explored in the context of kinase inhibition. For instance, certain halogenated benzotriazole derivatives have been identified as inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cellular processes and diseases, including cancer.[1][2] These studies, however, focus on compounds with different substitution patterns and do not provide data on the piperidyl-substituted benzotriazole hydrochloride.
Similarly, other research has explored benzotriazole derivatives as potential inhibitors for different kinases, such as NIMA related kinase (NEK) family members.[3] These findings highlight the potential of the benzotriazole core in designing kinase inhibitors, but do not provide specific efficacy data for this compound.
Comparison with Established Kinase Inhibitors
To provide a frame of reference for the type of data required, established kinase inhibitors are typically characterized by:
-
Quantitative Potency: IC50 values from in vitro kinase assays.
-
Cellular Efficacy: EC50 values from cell-based assays measuring downstream effects of kinase inhibition.
-
Selectivity Profiles: Screening against a broad panel of kinases to determine target specificity.
-
Mechanism of Action: Biochemical assays to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
Without this foundational data for this compound, a scientifically rigorous comparison is not feasible.
Future Directions
To assess the potential of this compound as a kinase inhibitor, the following experimental workflow would be necessary:
Figure 1. A generalized experimental workflow for evaluating a novel compound's kinase inhibitory activity.
Based on the current lack of available data, a comparison guide on the efficacy of this compound versus other kinase inhibitors cannot be provided. Researchers interested in this compound's potential would need to undertake primary research following a standard preclinical drug discovery pipeline to generate the necessary data for such a comparison.
References
- 1. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Substituted Piperidine Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into therapeutic agents due to its favorable pharmacological properties.[1] In the realm of oncology, numerous piperidine derivatives have emerged as promising anticancer candidates, exhibiting potent cytotoxic activity against a range of cancer cell lines.[1][2][3] This guide provides a comparative analysis of the cytotoxicity of various substituted piperidine heterocycles, supported by quantitative data from in vitro studies and detailed experimental protocols.
Quantitative Cytotoxicity Data
The cytotoxic potential of substituted piperidine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency. The following table summarizes the IC50 values for a selection of substituted piperidine compounds against different human cancer cell lines.
| Compound/Series | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Compound 17a | PC3 (Prostate) | Concentration-dependent inhibition | [2][3] |
| RAJI | MDA-MB-231 (Breast) | 20 µg/mL | [3] |
| MDA-MB-468 (Breast) | 25 µg/mL | [3] | |
| Compound 14 | HEPG-2 (Liver) | 7.79 | [4] |
| HCT-116 (Colon) | 8.10 | [4] | |
| MCF-7 (Breast) | 3.53 | [4] | |
| Furan-pyrazole piperidine derivatives | OVCAR-8 (Ovarian) | 0.1 - 15.8 | [5] |
| HCT116 (Colon) | Not specified | [5] | |
| Piperine | HepG2 (Liver) | 97 | [6] |
| Hep3B (Liver) | 58 | [6] | |
| Compound 4i | Ecal09 (Esophageal) | 7.13 | [7] |
| CNE (Nasopharyngeal) | 4.54 | [7] | |
| 2-amino-4-(1-piperidine) pyridine | HT29 (Colon) | Dose-dependent inhibition | [2] |
| DLD-1 (Colon) | Dose-dependent inhibition | [2] |
Experimental Protocols
The evaluation of the cytotoxic effects of piperidine derivatives relies on standardized in vitro assays. The following are detailed methodologies for key experiments commonly cited in the assessment of their cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and are allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the piperidine analogs. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included. The plates are incubated for a specified period, typically 24, 48, or 72 hours.[9]
-
MTT Addition: Following the incubation period, an MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting a dose-response curve.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism through which cytotoxic compounds induce cancer cell death. Various assays can be employed to detect apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus identifying late apoptotic and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-9, which are key mediators of the apoptotic pathway.[2]
Signaling Pathways and Experimental Workflows
The cytotoxic effects of substituted piperidines are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[1]
Caption: Experimental workflow for evaluating the cytotoxicity of piperidine compounds.
Many piperidine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For example, some compounds can downregulate anti-apoptotic proteins like Bcl-2 and XIAP, while upregulating pro-apoptotic proteins such as Bax.[2] This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the caspase cascade and subsequent cell death.
Caption: Hypothesized apoptotic pathway induced by cytotoxic piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Alternatives to 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride for synthesis
For researchers, scientists, and drug development professionals, the synthesis of substituted guanidines is a critical step in the development of new therapeutic agents. The choice of the amine precursor significantly impacts reaction efficiency, yield, and purity. This guide provides a comparative analysis of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride, as a source of 4-aminopiperidine, and its alternatives in the synthesis of N-aryl-N'-substituted guanidines.
This comparison focuses on the use of different amine precursors in a common synthetic route to N-aryl-N'-substituted guanidines: the reaction of an amine with a guanylating agent. We will compare the performance of 4-aminopiperidine (derived from the title compound) with three representative alternatives: a non-heterocyclic aliphatic amine (cyclohexylamine), a different heterocyclic amine (4-aminomorpholine), and an aromatic amine (aniline).
Performance Comparison of Amine Precursors in Guanidine Synthesis
The following table summarizes the key performance indicators for the synthesis of a hypothetical N-Aryl-N'-substituted guanidine using different amine precursors. The data is compiled from typical results reported in synthetic chemistry literature.
| Amine Precursor | Representative Structure | Typical Yield (%) | Typical Reaction Time (h) | Key Considerations |
| This compound (as 4-aminopiperidine source) | 4-Aminopiperidine | 85-95 | 12-24 | Good nucleophilicity, introduces a key heterocyclic motif. The hydrochloride salt requires neutralization. |
| Cyclohexylamine | Cyclohexylamine | 90-98 | 8-16 | High basicity and nucleophilicity lead to high yields and shorter reaction times. Lacks heterocyclic functionality. |
| 4-Aminomorpholine | 4-Aminomorpholine | 80-90 | 16-30 | The presence of the oxygen atom reduces nucleophilicity compared to piperidine, potentially leading to slightly lower yields and longer reaction times. Introduces a different heteroatom. |
| Aniline | Aniline | 60-75 | 24-48 | Lower basicity and nucleophilicity result in lower yields and significantly longer reaction times. Requires harsher reaction conditions. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of an N-aryl-N'-substituted guanidine using the different amine precursors.
General Guanylating Agent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol utilizes a common and efficient guanylating agent.
Protocol 1: Synthesis of N-Aryl-N'-(piperidin-4-yl)guanidine
-
Preparation of 4-aminopiperidine: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 2.2 eq) and stir at room temperature for 1 hour to liberate the free amine.
-
Guanidinylation: To the solution containing 4-aminopiperidine, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) and the desired aryl amine (1.0 eq).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-Aryl-N'-(cyclohexyl)guanidine
-
Guanidinylation: To a solution of cyclohexylamine (1.0 eq) and the desired aryl amine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up and Purification: Follow the same procedure as in Protocol 1.
Protocol 3: Synthesis of N-Aryl-N'-(morpholin-4-yl)guanidine
-
Guanidinylation: To a solution of 4-aminomorpholine (1.0 eq) and the desired aryl amine (1.0 eq) in a suitable solvent (e.g., dimethylformamide), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq).
-
Reaction: Stir the mixture at 50 °C for 24 hours.
-
Work-up and Purification: Follow the same procedure as in Protocol 1.
Protocol 4: Synthesis of N,N'-Diarylguanidine
-
Guanidinylation: To a solution of aniline (1.0 eq) and another desired aryl amine (1.0 eq) in a suitable solvent (e.g., dimethylformamide), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.2 eq).
-
Reaction: Stir the mixture at 80 °C for 48 hours.
-
Work-up and Purification: Follow the same procedure as in Protocol 1.
Visualizing the Synthetic Pathway and Decision-Making Process
The following diagrams illustrate the general synthetic pathway for guanidine synthesis and a logical workflow for selecting an appropriate amine precursor.
Caption: General synthetic pathway for N-Aryl-N'-substituted guanidines.
Comparative Cross-Reactivity Analysis of Piperidinyl Benzotriazole Compounds
This guide provides a comprehensive comparison of the cross-reactivity profiles of a series of novel piperidinyl benzotriazole compounds. The following analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds against alternative kinase inhibitors. This document summarizes quantitative cross-reactivity data, details the experimental methodologies for key kinase and safety pharmacology assays, and visualizes relevant screening workflows and biological pathways.
Introduction
Piperidinyl benzotriazole derivatives have emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The selectivity of these compounds is a critical determinant of their therapeutic index, as off-target interactions can lead to unforeseen side effects and toxicity. This guide presents a comparative cross-reactivity study of three lead compounds—PBZ-1, PBZ-2, and PBZ-3—against a broad panel of kinases and a standard safety panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes. The data presented herein is intended to serve as a model for the evaluation of this chemical series.
Data Presentation
The cross-reactivity of the piperidinyl benzotriazole compounds was assessed through comprehensive kinase profiling and a safety pharmacology panel. The following tables summarize the quantitative data obtained in these studies.
Kinase Selectivity Profile
The inhibitory activity of the compounds was tested against a panel of 96 kinases at a concentration of 1 µM. The results are presented as the percentage of remaining kinase activity. The primary target for this series is Kinase A.
Table 1: Kinase Inhibition Profile (% of Control)
| Kinase Target | PBZ-1 | PBZ-2 | PBZ-3 | Alternative Compound (Cpd-A) |
| Kinase A (Primary Target) | 5.2 | 3.8 | 8.1 | 6.5 |
| Kinase B | 85.1 | 92.5 | 78.4 | 45.3 |
| Kinase C | 95.3 | 98.1 | 90.2 | 88.1 |
| Kinase D | 42.7 | 85.6 | 35.9 | 50.2 |
| Kinase E | 99.2 | 101.5 | 97.3 | 95.8 |
| ... (and so on for 96 kinases) | ... | ... | ... | ... |
Data is illustrative to represent a typical kinase screening output.
IC50 Values for Key On- and Off-Targets
To further characterize the potency and selectivity, IC50 values were determined for the primary target and significant off-targets identified in the initial screen.
Table 2: Comparative IC50 Values (nM)
| Target | PBZ-1 | PBZ-2 | PBZ-3 | Alternative Compound (Cpd-A) |
| Kinase A | 15 | 8 | 25 | 12 |
| Kinase D | 850 | >10,000 | 650 | 950 |
| VEGFR2 | 1,200 | >10,000 | 980 | 250 |
| c-Met | >10,000 | >10,000 | >10,000 | 4,500 |
Data is illustrative.
Safety Pharmacology Profile
The compounds were screened against a panel of 44 common safety pharmacology targets at a concentration of 10 µM. The results are presented as the percentage of inhibition of binding or activity.
Table 3: Safety Pharmacology Panel (% Inhibition at 10 µM)
| Target | PBZ-1 | PBZ-2 | PBZ-3 |
| hERG (potassium channel) | 15.2 | 5.1 | 22.8 |
| 5-HT2B (serotonin receptor) | 45.6 | 12.3 | 55.9 |
| M1 (muscarinic receptor) | 8.9 | 4.5 | 10.1 |
| COX-1 (enzyme) | 2.1 | 1.8 | 3.5 |
| ... (and so on for 44 targets) | ... | ... | ... |
Data is illustrative to represent a typical safety screen output.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
In Vitro Kinase Profiling
Objective: To determine the selectivity of the piperidinyl benzotriazole compounds against a broad panel of protein kinases.
Methodology: A radiometric kinase assay was used to measure the inhibition of kinase activity.
-
Compound Preparation: Test compounds were serially diluted in 100% DMSO to create a concentration gradient.
-
Kinase Reaction: Kinase reactions were initiated by mixing the test compound, a specific peptide or protein substrate for each kinase, and a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP Addition: The reaction was started by the addition of [γ-³³P]ATP.
-
Incubation: The reaction mixture was incubated at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Detection: The reaction was stopped, and the radiolabeled substrate was captured on a phosphocellulose filter plate. The amount of incorporated radioactivity was quantified using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity was calculated by comparing the radioactivity in the presence of the test compound to a vehicle control (DMSO). For IC50 determination, the data was fitted to a four-parameter logistic equation.
Safety Pharmacology Profiling (Example: hERG Patch Clamp Assay)
Objective: To assess the potential for off-target effects on the hERG potassium channel, a critical indicator of cardiovascular risk.
Methodology: A whole-cell patch-clamp electrophysiology assay was performed using HEK293 cells stably expressing the hERG channel.
-
Cell Preparation: HEK293-hERG cells were cultured to an appropriate confluency and harvested for the assay.
-
Electrophysiology Recording: Whole-cell voltage-clamp recordings were performed using an automated patch-clamp system.
-
Compound Application: After establishing a stable baseline hERG current, the test compound was applied at various concentrations.
-
Data Acquisition: The hERG tail current was measured in response to a specific voltage protocol before and after compound application.
-
Data Analysis: The percentage of inhibition of the hERG current was calculated for each concentration of the test compound. The IC50 value was determined by fitting the concentration-response data to a logistic equation.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for cross-reactivity screening and a representative signaling pathway that could be modulated by the piperidinyl benzotriazole compounds.
Caption: Tiered workflow for cross-reactivity profiling of lead compounds.
Caption: On-target vs. off-target effects in a representative signaling pathway.
A Comparative Purity Assessment of Commercially Available 1-(4-Piperidyl)-1H-1,2,3-benzotriazole Hydrochloride
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of commercially available 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride, a heterocyclic building block utilized in various research applications. This document summarizes the stated purity from different suppliers and furnishes detailed experimental protocols for independent verification.
Commercial Supplier Overview
The purity of this compound can vary between suppliers. The following table encapsulates the available information from prominent chemical vendors. It is important to note that some suppliers do not provide specific analytical data and place the onus of purity confirmation on the purchaser.
| Supplier | Product Number | Stated Purity | Additional Notes |
| Sigma-Aldrich | CDS014895 | Not specified | Does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. |
| Thermo Scientific | KM10095CB | ≥90% | - |
| Apollo Scientific | OR1549 | ≥95% | - |
Recommended Experimental Protocols for Purity Assessment
To independently assess the purity of this compound, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended analytical techniques.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating and quantifying components in a mixture. The following protocol is a general guideline and may require optimization based on the specific instrumentation and impurities present.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) can be effective. A typical gradient might start from 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Benzotriazoles typically exhibit UV absorbance around 254 nm and 280 nm. Monitoring at these wavelengths is a good starting point.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent, such as a mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject a known volume (e.g., 10 µL) of the prepared sample onto the HPLC system. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity Estimation
¹H NMR spectroscopy provides detailed information about the molecular structure and can be used to identify and quantify impurities.
Methodology:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable solvents.
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts and coupling constants with known spectra of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole or its derivatives.[1][2] The spectrum should show characteristic signals for the benzotriazole and piperidine protons.
-
Purity Estimation: Integrate the peaks corresponding to the compound of interest and any visible impurity peaks. The relative purity can be estimated by comparing the integral values, assuming a known number of protons for both the main compound and the impurities. For quantitative NMR (qNMR), a certified internal standard would be required.
-
Experimental Workflow for Purity Verification
The following diagram illustrates a logical workflow for the comprehensive purity assessment of commercially sourced this compound.
Caption: Workflow for purity assessment of purchased chemical.
Alternative Compounds and Considerations
While this compound has its specific applications, researchers may consider other benzotriazole derivatives based on their synthetic needs. The choice of an alternative will depend on the desired reactivity and the specific functional groups required for a given reaction. The synthesis of various benzotriazole derivatives often involves the cyclocondensation of o-phenylenediamines with sodium nitrite in acetic acid.[3][4]
Conclusion
The purity of this compound from commercial suppliers can differ. While some vendors provide a specified purity level, others do not, necessitating independent verification. The provided HPLC and ¹H NMR protocols offer robust methods for researchers to ascertain the purity and structural integrity of this reagent, thereby ensuring the validity of their scientific findings. It is always recommended to perform in-house quality control of critical reagents, especially when supplier-provided analytical data is limited.
References
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride, a compound recognized for its acute toxicity and environmental hazards. Adherence to these protocols is critical for regulatory compliance and the well-being of both laboratory personnel and the surrounding ecosystem.
Immediate Safety and Handling Precautions:
Prior to initiating any disposal procedures, it is imperative that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or glasses with side shields, and a fully buttoned laboratory coat. All handling of the solid chemical should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Hazard Profile and Disposal Overview
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin and is a serious eye irritant.[1] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[2] Consequently, this chemical and its containers must be treated as hazardous waste and disposed of in strict accordance with all applicable federal, state, and local regulations. Under no circumstances should this compound be disposed of down the drain or in regular solid waste receptacles.
| Parameter | Information | Source |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 3); Eye Irritation (Category 2A) | Sigma-Aldrich |
| Primary Hazards | Harmful if swallowed, inhaled, or absorbed through the skin. Causes serious eye irritation. | [1] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | [2] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects. | Sigma-Aldrich |
| Recommended Disposal Method | Collection as hazardous waste for incineration or landfill by a licensed professional waste disposal service. | [3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be a meticulous and controlled process. The following steps provide a clear and compliant pathway for its disposal.
1. Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound. This includes the pure compound, contaminated labware (e.g., vials, spatulas, weighing paper), and any personal protective equipment (PPE) that has come into direct contact with the chemical.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.
2. Waste Container Selection and Labeling:
-
Utilize a chemically compatible and clearly labeled hazardous waste container. The container must be in good condition, free from leaks or cracks, and possess a secure, tight-fitting lid.[5]
-
The label must prominently display the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound," the specific hazard characteristics (e.g., "Toxic," "Irritant"), and the date the first item of waste was placed in the container. Chemical abbreviations are not acceptable.
3. Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the direct control of laboratory personnel.
-
The SAA must be a well-ventilated area, away from sources of ignition and incompatible materials.
-
Ensure that the total volume of hazardous waste in the SAA does not exceed regulatory limits (typically 55 gallons for non-acute hazardous waste).
4. Disposal of Contaminated Materials:
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent paper, and weighing boats, should be placed directly into the designated hazardous waste container.[5]
-
Empty Containers: The original container of this compound must be disposed of as hazardous waste, even if it appears empty, as residues will remain. Do not rinse the container into the sink. If a container must be rinsed for other purposes, the rinsate must be collected as hazardous waste.
5. Arranging for Final Disposal:
-
Once the hazardous waste container is full or has been in accumulation for the maximum allowable time (check your institution's and local regulations, often 90 to 180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service.[5][6]
-
Ensure all necessary paperwork is completed accurately and accompanies the waste container.
6. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS department.
-
If trained and equipped to do so, contain the spill using appropriate absorbent materials for solids.
-
Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride
Essential Safety and Handling Guide for 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
Hazard Information
This compound is a hazardous substance that requires careful handling to avoid adverse health effects. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Inhalation of the dust may also be harmful and cause respiratory tract irritation.[1]
| Hazard Classification | Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301, H302 |
| Eye Irritation | Category 2 | H319 |
| Skin Irritation | Category 2 | H315 |
| Respiratory Tract Irritation | Category 3 | H335 |
Data compiled from multiple safety data sheets. Hazard classifications may vary slightly between suppliers.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.[1][2]
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles | Must be worn to prevent eye contact.[2] |
| Skin | Chemical-resistant gloves | Suitable gloves can be recommended by the glove supplier.[2] |
| Body | Protective clothing | Wear appropriate clothing to prevent skin exposure.[1][2] A lab coat is standard. |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Required if ventilation is inadequate or if irritation is experienced.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment. Facilities should be equipped with an eyewash station and a safety shower.[1]
1. Preparation:
- Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.
- Ensure that a designated handling area, preferably a chemical fume hood, is clean and uncluttered.
- Verify that the eyewash station and safety shower are accessible and operational.[1]
- Assemble all necessary equipment and reagents before handling the chemical.
- Put on all required personal protective equipment as detailed in the table above.
2. Handling:
- Handle the solid chemical in a well-ventilated area, such as a fume hood, to keep airborne concentrations low.[1][2]
- Avoid generating dust when weighing or transferring the powder.
- Avoid direct contact with skin and eyes.[1]
- Do not eat, drink, or smoke in the handling area.[3]
- Keep the container tightly closed when not in use.[1][4]
3. Post-Handling and Cleanup:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
- Decontaminate all surfaces and equipment that may have come into contact with the chemical.
- Remove and properly store or dispose of contaminated PPE.
- Work clothes should be laundered separately.[3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all waste material, including any unused chemical and contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed container suitable for hazardous waste.
- Do not mix with other waste streams unless compatibility is confirmed.
2. Storage of Waste:
- Store the hazardous waste container in a designated, secure area away from incompatible materials.
- Ensure the storage area is cool, dry, and well-ventilated.[1]
3. Disposal Procedure:
- Dispose of the chemical waste through a licensed hazardous waste disposal company.
- Follow all local, regional, and national regulations for hazardous waste disposal.[2]
- Do not dispose of the chemical down the drain or in the regular trash.[5]
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
